molecular formula C7H11N3O B075191 4-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 1197-11-1

4-methoxy-N,N-dimethylpyrimidin-2-amine

カタログ番号: B075191
CAS番号: 1197-11-1
分子量: 153.18 g/mol
InChIキー: FKMDHVOHDANIDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-methoxy-N,N-dimethylpyrimidin-2-amine, also known as 4-methoxy-N,N-dimethylpyrimidin-2-amine, is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N,N-dimethylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N,N-dimethylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methoxy-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10(2)7-8-5-4-6(9-7)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDHVOHDANIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1): Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational pharmacophores due to their bioisosteric resemblance to natural nucleotides. 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a highly specialized, electron-rich heterocyclic building block. Its unique substitution pattern—a methoxy group at C4 and a dimethylamino group at C2—imparts distinct electronic properties that make it an invaluable intermediate in the synthesis of targeted therapeutics, particularly ATP-competitive kinase inhibitors [1].

This technical whitepaper provides an in-depth analysis of the chemical properties, regioselective synthetic methodologies, and pharmacological applications of 4-methoxy-N,N-dimethylpyrimidin-2-amine, designed for drug development professionals and synthetic chemists.

Physicochemical Properties & Structural Analysis

The structural integrity and reactivity of 4-methoxy-N,N-dimethylpyrimidin-2-amine are governed by the push-pull electronic dynamics of its substituents. Both the C4-methoxy (-OCH₃) and C2-dimethylamino (-N(CH₃)₂) groups are strongly electron-donating via resonance (+R effect). This electron donation significantly enriches the π-electron density of the pyrimidine ring, particularly at the C5 position, rendering it highly susceptible to electrophilic aromatic substitution.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Methoxy-N,N-dimethylpyrimidin-2-amine
CAS Registry Number 1197-11-1
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Appearance Light yellow to off-white solid
Solubility Soluble in DCM, THF, DMSO, and Methanol
LogP (Predicted) ~1.2 - 1.5
Reactivity Profile Highly nucleophilic at C5; resists nucleophilic attack at C6

Synthetic Methodology & Causality

The synthesis of 4-methoxy-N,N-dimethylpyrimidin-2-amine from 2,4-dichloropyrimidine is a masterclass in exploiting the differential electrophilicity of the pyrimidine ring. Below are the self-validating, step-by-step protocols detailing the causality behind each experimental choice [1, 2].

Protocol 1: Regioselective SNAr (C4 Methoxylation)

Causality: In 2,4-dichloropyrimidine, the C4 position is more electron-deficient than the C2 position due to the combined inductive and resonance effects of the two adjacent ring nitrogens. Consequently, nucleophilic aromatic substitution (SNAr) with sodium methoxide occurs regioselectively at C4.

Step-by-Step Method:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol and cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Add sodium methoxide (1.0 eq, 25% wt in MeOH) dropwise to maintain the internal temperature below 5 °C, preventing over-addition and subsequent C2 methoxylation.

  • Warm the reaction to 23 °C and stir for 12 hours to ensure complete conversion.

  • Quench the reaction with distilled water and extract the aqueous layer with dichloromethane (3 × 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-chloro-4-methoxypyrimidine .

Protocol 2: Amination at C2

Causality: With the C4 position now occupied by an electron-donating methoxy group, the pyrimidine ring is partially deactivated towards further nucleophilic attack. Therefore, displacing the remaining C2 chlorine requires a strong nucleophile (dimethylamine) and thermal energy.

Step-by-Step Method:

  • Dissolve the isolated 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add dimethylamine (2.0 eq, 2.0 M solution in THF) alongside a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq) to scavenge the generated HCl.

  • Heat the mixture to 60 °C and stir for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃.

  • Dry the organic phase (Na₂SO₄), filter, and evaporate to yield 4-methoxy-N,N-dimethylpyrimidin-2-amine as a light yellow solid [2].

Protocol 3: Electrophilic Bromination at C5 (Downstream Activation)

Causality: The introduction of the methoxy and dimethylamino groups makes the pyrimidine ring highly electron-rich. Both groups direct electrophilic aromatic substitution to the C5 position (ortho to C4, para to C2). Bromination at C5 prepares the scaffold for downstream Suzuki-Miyaura cross-coupling, a critical step in synthesizing complex kinase inhibitors [1].

Step-by-Step Method:

  • Dissolve 4-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 eq) in small portions, protecting the reaction flask from light to prevent radical side reactions.

  • Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Wash the organic layer with 10% aqueous sodium thiosulfate to quench unreacted NBS, followed by a brine wash.

  • Dry, filter, and concentrate to isolate 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine .

Synthesis A 2,4-Dichloropyrimidine B 2-Chloro-4-methoxypyrimidine A->B NaOMe, MeOH 0°C to RT C 4-Methoxy-N,N-dimethyl pyrimidin-2-amine B->C HN(CH3)2, THF 60°C D 5-Bromo-4-methoxy-N,N-dimethyl pyrimidin-2-amine C->D NBS, DCM 0°C to RT

Fig 1. Stepwise synthesis of 4-methoxy-N,N-dimethylpyrimidin-2-amine and its C5 bromination.

Application in Drug Development: Kinase Inhibition

The 4-methoxy-N,N-dimethylpyrimidin-2-amine scaffold is prominently featured in the design of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors [1]. The p38 MAPK pathway is a central regulator of inflammatory cytokine production (e.g., TNF-α, IL-1β). Dysregulation of this pathway is a hallmark of chronic inflammatory diseases such as rheumatoid arthritis and psoriasis.

Mechanistic Role of the Pyrimidine Scaffold

When incorporated into a larger pharmacophore (such as a phthalazine derivative via C5 cross-coupling), the pyrimidine core acts as a potent ATP-competitive inhibitor:

  • Hinge Region Binding: The bare nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (specifically Met109 in p38α).

  • Hydrophobic Pocket Occupation: The C4-methoxy and C2-dimethylamino groups are sterically tuned to occupy adjacent hydrophobic selectivity pockets within the ATP-binding cleft, preventing the binding of native ATP and halting the phosphorylation cascade.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cell Surface Receptors Stimulus->Receptor MAPKKK MAP3K Cascade Receptor->MAPKKK p38 p38 MAPK MAPKKK->p38 Phosphorylation Response Inflammation & Tissue Damage p38->Response Target Gene Transcription Inhibitor Pyrimidine-based Inhibitor (CAS 1197-11-1 Scaffold) Inhibitor->p38 ATP-competitive Inhibition

Fig 2. Disruption of the p38 MAPK inflammatory signaling pathway by pyrimidine-based inhibitors.

Conclusion

4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is far more than a simple chemical reagent; it is a rationally designed structural motif that leverages the inherent electronic properties of the pyrimidine ring. By understanding the causality behind its regioselective synthesis and its high reactivity at the C5 position, synthetic chemists can reliably deploy this building block to construct complex, highly selective kinase inhibitors capable of modulating severe inflammatory pathways.

References

  • Source: Google Patents (US20060199817A1)
  • Title : Pyrimidine reactions. VIII. Methiodides formed from some dimethylaminopyrimidines Source : Australian Journal of Chemistry URL :[Link]

The Privileged Chemotype: Potential Biological Targets for Substituted Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine nucleus—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3—stands as a "privileged scaffold." Because pyrimidine is a fundamental building block of life (forming the core of cytosine, thymine, and uracil), biological systems have evolved a vast array of receptors, enzymes, and transport proteins that naturally recognize this motif. For medicinal chemists and drug development professionals, substituted pyrimidines offer unparalleled structural versatility. By systematically morphing the scaffold and vectoring substituents at the C2, C4, C5, and C6 positions, researchers can rationally design ligands that target highly specific biological pathways, ranging from oncogenic kinase signaling to viral replication and nucleotide metabolism.

This technical guide explores the mechanistic rationale behind pyrimidine-based drug design, details the primary biological targets, and provides a field-proven, self-validating protocol for evaluating pyrimidine-derived kinase inhibitors.

Mechanistic Rationale: The Causality of Scaffold Morphing

The ubiquity of the pyrimidine scaffold in FDA-approved therapeutics is not coincidental; it is driven by strict structural and electronic causality.

The Adenine Bioisostere Principle

The primary reason substituted pyrimidines are highly effective against ATP-dependent enzymes (such as kinases) is their ability to act as bioisosteres for the adenine ring of adenosine triphosphate (ATP) . The planar nature of the pyrimidine ring allows it to intercalate into deep, hydrophobic binding pockets. More importantly, the electron-rich N1 and N3 atoms serve as precise hydrogen-bond acceptors, mimicking the bidentate hydrogen-bonding network that adenine forms with the backbone amides of a kinase's "hinge region."

Vectoring for Selectivity

While the core pyrimidine anchors the molecule in the active site, true target selectivity is achieved through positional substitution:

  • C4/C5 Substitutions: Functional groups placed here are typically vectored into the "specificity pocket" (e.g., the DFG-out conformation pocket in kinases), allowing the drug to discriminate between closely related enzyme isoforms.

  • C2 Substitutions: The C2 position often points toward the solvent-exposed region of the binding site. Substituting this position with solubilizing groups (like piperazine or morpholine rings) improves the pharmacokinetic profile (ADME) without disrupting the primary pharmacophore.

  • Fused Scaffolds: Fusing the pyrimidine ring with other heterocycles—yielding architectures like pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyrimidines—restricts the conformational flexibility of the molecule, locking it into an active geometry that drastically increases binding affinity for specific targets like Tropomyosin Receptor Kinase (TRK) or Bruton's Tyrosine Kinase (BTK) .

G ATP_Site Kinase ATP Binding Site (Hinge Region) Pyrimidine_Core Pyrimidine Core (Adenine Isostere) Pyrimidine_Core->ATP_Site Scaffold Mimicry N1_N3 N1 & N3 Nitrogen Atoms Pyrimidine_Core->N1_N3 C4_Sub C4/C5 Substitutions Pyrimidine_Core->C4_Sub C2_Sub C2 Substitutions Pyrimidine_Core->C2_Sub N1_N3->ATP_Site Bidentate H-Bonds C4_Sub->ATP_Site Probes Specificity Pocket C2_Sub->ATP_Site Solvent Exposure / Affinity

Figure 1: Structural causality of pyrimidine substitutions in ATP-competitive kinase inhibition.

Major Biological Targets for Pyrimidine Scaffolds

Protein Kinases (EGFR, CDKs, JAK, TRK)

Kinases represent the most successfully exploited target class for pyrimidine derivatives. Because hyperactive kinase signaling drives cellular proliferation in oncology, inhibiting these enzymes is a cornerstone of targeted cancer therapy.

  • Epidermal Growth Factor Receptor (EGFR): Aminopyrimidine derivatives (e.g., Osimertinib) are designed to target mutant forms of EGFR (like T790M). The pyrimidine core binds the hinge region, while an acrylamide substituent at the C4 position forms an irreversible covalent bond with the Cys797 residue, overcoming resistance to first-generation reversible inhibitors.

  • Cyclin-Dependent Kinases (CDKs): Pyrrolo[2,3-d]pyrimidines (e.g., Ribociclib) selectively target CDK4/6, halting the cell cycle in HR-positive breast cancers.

Nucleotide Metabolism Enzymes (DHFR & TS)

Before the kinase era, pyrimidines were primarily utilized as antimetabolites.

  • Dihydrofolate Reductase (DHFR): Compounds like Trimethoprim utilize a diaminopyrimidine scaffold to selectively inhibit bacterial DHFR over the human isoform, shutting down bacterial DNA synthesis.

  • Thymidylate Synthase (TS): 5-Fluorouracil (a pyrimidine-2,4-dione) acts as a false substrate. The highly electronegative fluorine atom at the C5 position prevents the methylation step required to convert dUMP to dTMP, inducing "thymineless death" in rapidly dividing colorectal cancer cells .

Emerging Targets: GPCRs and Viral Polymerases

Recent scaffold morphing has expanded pyrimidine applications to G-Protein Coupled Receptors (e.g., adenosine receptor antagonists for Parkinson's disease) and viral RNA-dependent RNA polymerases, highlighting the chemotype's vast chemical space.

Quantitative Data: FDA-Approved Pyrimidine Therapeutics

The table below summarizes the target specificity and binding affinities of benchmark pyrimidine-derived drugs, illustrating the adaptability of the scaffold.

Drug / CompoundScaffold ArchitecturePrimary Biological TargetClinical IndicationTypical IC₅₀ / Affinity
Ibrutinib Pyrazolo[3,4-d]pyrimidineBruton's Tyrosine Kinase (BTK)Mantle Cell Lymphoma0.5 nM
Larotrectinib Pyrazolo[1,5-a]pyrimidineTRKA / TRKB / TRKCSolid Tumors (NTRK fusion)2 – 11 nM
Osimertinib AminopyrimidineEGFR (T790M/L858R)Non-Small Cell Lung Cancer12 nM
Ribociclib Pyrrolo[2,3-d]pyrimidineCDK4 / CDK6HR+ Breast Cancer10 – 39 nM
Trimethoprim DiaminopyrimidineBacterial DHFRBacterial Infections~5 nM (Bacterial)

Experimental Validation: Kinase Inhibitor Screening Protocol

To validate the efficacy of a newly synthesized substituted pyrimidine against a kinase target, researchers must utilize a robust, self-validating biochemical assay. The ADP-Glo™ Kinase Assay is the industry standard. This homogeneous, luminescent assay measures the amount of ADP produced during the kinase reaction, providing a direct, positive correlation to enzyme activity .

Causality of the Assay Design

Why use ADP-Glo instead of traditional radiometric (³²P) assays?

  • Safety & Throughput: Eliminates radioactive waste and adapts easily to 384-well automated formats.

  • Self-Validation (Trustworthiness): The assay relies on a two-step depletion/conversion mechanism. By first destroying all unconsumed ATP, the subsequent signal is exclusively generated by the ADP produced during the reaction. The inclusion of an ATP-to-ADP standard curve ensures that any observed signal drop is due to true target inhibition by the pyrimidine compound, not luciferase inhibition (assay interference).

Step-by-Step Methodology (384-Well Format)

Reagent Preparation:

  • Reconstitute the lyophilized Kinase Detection Substrate with the Kinase Detection Buffer to form the Kinase Detection Reagent.

  • Prepare a 1mM ATP-to-ADP standard curve in 1X Kinase Buffer to correlate Relative Luminescence Units (RLU) to ADP concentration.

Assay Execution:

  • Kinase Reaction: In a white 384-well assay plate, combine 1 µL of the substituted pyrimidine compound (serial dilutions), 2 µL of the target Kinase/Substrate mix, and 2 µL of ATP.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate and convert ATP to ADP.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. (Causality: This step irreversibly terminates the kinase reaction and depletes all remaining unconsumed ATP, dropping the background signal to near zero).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. Incubate at room temperature for 30–60 minutes. (Causality: This reagent simultaneously converts the generated ADP back into ATP, and introduces luciferase/luciferin to generate light proportional to the newly synthesized ATP).

  • Measurement: Read the plate using a luminometer (integration time: 0.5 seconds per well). Calculate the IC₅₀ of the pyrimidine derivative using non-linear regression analysis (e.g., four-parameter logistic curve).

G Step1 1. Kinase Reaction (Kinase + ATP + Substrate + Pyrimidine) Step2 2. Add ADP-Glo™ Reagent (Incubate 40 min) Step1->Step2 Stop Reaction Step3 3. ATP Depletion (Unconsumed ATP Destroyed) Step2->Step3 Deplete Background Step4 4. Add Kinase Detection Reagent (Incubate 30-60 min) Step3->Step4 Prepare for Detection Step5 5. ADP to ATP Conversion & Luciferase Reaction Step4->Step5 Coupled Reaction Step6 6. Measure Luminescence (Proportional to Kinase Activity) Step5->Step6 Signal Output

Figure 2: Workflow and mechanistic logic of the ADP-Glo™ luminescent kinase assay.

References

  • Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.[Link]

  • "Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors." European Journal of Medicinal Chemistry, 2025.[Link]

  • Sutar, N. R., et al. "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential." International Journal of Science and Advanced Technology (IJSAT), 2025.[Link]

Introduction: The Significance of the 2-(Dimethylamino)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N,N-dimethylpyrimidin-2-amine: A Senior Application Scientist's Perspective

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases, vitamins, and a vast array of pharmacologically active compounds. Among its derivatives, N,N-dimethylpyrimidin-2-amine stands out as a privileged scaffold. Its presence in numerous kinase inhibitors, central nervous system agents, and other therapeutic candidates underscores its importance to the drug development professional. The 2-(dimethylamino) group often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions or modulating the physicochemical properties of the parent molecule.

This guide provides a comprehensive review of the primary synthetic strategies for accessing N,N-dimethylpyrimidin-2-amine. We will move beyond simple procedural listings to explore the underlying mechanistic principles, the rationale behind experimental choices, and a comparative analysis of the most prevalent methods. This document is designed for the practicing researcher, offering both foundational knowledge and field-proven insights into the synthesis of this vital chemical entity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N,N-dimethylpyrimidin-2-amine can be broadly approached via three principal routes, each with distinct advantages and limitations. The choice of method is often dictated by factors such as starting material availability, cost, required functional group tolerance, and scalability.

Synthetic_Pathways Key Synthetic Routes to N,N-dimethylpyrimidin-2-amine cluster_0 Direct Amination Routes cluster_1 Cyclocondensation Route 2-Chloropyrimidine 2-Chloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) 2-Chloropyrimidine->SNAr Heat, Base Buchwald Buchwald-Hartwig Amination 2-Chloropyrimidine->Buchwald Pd Catalyst, Ligand, Base Product N,N-dimethylpyrimidin-2-amine Dimethylamine Dimethylamine Dimethylamine->SNAr Dimethylamine->Buchwald SNAr->Product Buchwald->Product Precursors 1,3-Dicarbonyl Equivalent 2-Aminopyrimidine 2-Aminopyrimidine Precursors->2-Aminopyrimidine Guanidine Guanidine Guanidine->2-Aminopyrimidine Base Methylation N,N-Dimethylation (e.g., MeI, HCHO/HCOOH) 2-Aminopyrimidine->Methylation Product_2 N,N-dimethylpyrimidin-2-amine Methylation->Product_2

Caption: Overview of primary synthetic pathways to the target molecule.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a leaving group from the pyrimidine ring by an amine is one of the most straightforward and economically viable methods for this transformation. The inherent electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogen atoms, activates the C2, C4, and C6 positions towards nucleophilic attack.

Causality and Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, dimethylamine, attacks the electron-deficient C2 carbon bearing a suitable leaving group (typically a halide, like chlorine). This initial attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative ring nitrogens, which is crucial for stabilizing the intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

The choice of a good leaving group is paramount; halides are most common, with reactivity generally following the trend F > Cl > Br > I, which is counterintuitive to C-X bond strength but reflects the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack. However, due to the cost and availability, 2-chloropyrimidine is the most widely used starting material.

Caption: The S-N-Ar mechanism proceeds via a stabilized anionic intermediate.

Field-Proven Experimental Protocol

A well-established procedure for this synthesis is documented in Organic Syntheses.[1] This protocol demonstrates the practical application of the SNAr reaction, affording high yields of the desired product.

Materials & Equipment:

  • 2-Chloropyrimidine (0.4 mole)

  • Absolute Ethanol (150 mL)

  • Anhydrous Dimethylamine (gas)

  • Ether (75 mL)

  • 250-mL three-necked flask, reflux condenser, gas-inlet tube, distillation apparatus, ice bath.

Step-by-Step Methodology:

  • Reaction Setup: In a 250-mL three-necked flask equipped with a reflux condenser and a gas-inlet tube, combine 2-chloropyrimidine (45.6 g, 0.4 mole) and absolute ethanol (150 mL).[1]

  • Nucleophilic Addition: Heat the mixture to reflux. Bubble anhydrous dimethylamine gas through the solution for 6 hours. The dimethylamine acts as the nucleophile, displacing the chloride. Ethanol serves as a polar protic solvent that can solvate the ions formed.

  • Workup - Solvent Removal: After the reaction is complete, cool the solution. Remove approximately 100 mL of ethanol by distillation under reduced pressure (water aspirator).[1]

  • Workup - Precipitation & Filtration: Chill the concentrated residue in an ice bath for 1 hour. Add 75 mL of ether to precipitate the dimethylamine hydrochloride byproduct. The hydrochloride salt is insoluble in ether, providing an effective means of separation.

  • Purification: After filtering off the hydrochloride salt and removing the remaining solvent, the crude product is purified by vacuum distillation. Collect the fraction boiling at 85–86°C at 28 mm Hg.[1]

  • Yield: This procedure typically yields 40–42.5 g (81–86%) of N,N-dimethylpyrimidin-2-amine.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates that are sensitive to the potentially harsh conditions of classical SNAr or where functional group tolerance is critical, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[2] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, allowing for the coupling of amines with aryl halides under relatively mild conditions.[3]

Causality and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of 2-chloropyrimidine. This is often the rate-limiting step for less reactive aryl chlorides and is highly dependent on the choice of ligand.[4]

  • Amine Coordination and Deprotonation: Dimethylamine coordinates to the resulting Pd(II) complex. A base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex. This step releases the N,N-dimethylpyrimidin-2-amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

The choice of ligand is the most critical parameter in this reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps, preventing catalyst deactivation and side reactions.[3][6]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(Cl)L₂ OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord AmidoComplex Ar-Pd(II)(NR₂)L₂ AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArCl 2-Chloropyrimidine ArCl->OxAdd Amine HN(CH₃)₂ / Base Amine->AmineCoord

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

Representative Experimental Protocol

The following is a general protocol adapted from procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[6]

Materials & Equipment:

  • 2-Chloropyrimidine (1.0 mmol)

  • Dimethylamine (2.0 M solution in THF, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (Pd(OAc)₂), the phosphine ligand (Xantphos), and the base (NaOtBu).

  • Reagent Addition: Add the 2-chloropyrimidine followed by the anhydrous toluene.

  • Nucleophile Addition: Add the solution of dimethylamine in THF to the reaction mixture.

  • Reaction: Seal the flask and heat the mixture with stirring at a temperature typically between 80-110°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Classical Synthesis via Cyclocondensation and Methylation

This two-step approach is a foundational method in pyrimidine chemistry. It first involves constructing the core 2-aminopyrimidine ring, followed by N,N-dimethylation.

Step 3a: Synthesis of 2-Aminopyrimidine

The most common method for forming the 2-aminopyrimidine core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine.[7] Various precursors to malondialdehyde, such as tetraalkoxypropanes, can be used.[8]

General Reaction:

  • Reactants: Malondialdehyde equivalent + Guanidine

  • Conditions: Typically involves a base (e.g., sodium methoxide) in an alcohol solvent, followed by cyclization.[8]

Step 3b: N,N-Dimethylation of 2-Aminopyrimidine

Once 2-aminopyrimidine is obtained, it can be dimethylated using several standard methods. The Eschweiler-Clarke reaction is a classic and effective choice.

General Reaction (Eschweiler-Clarke):

  • Reactants: 2-Aminopyrimidine + Formaldehyde + Formic Acid

  • Mechanism: This reductive amination proceeds via the formation of an imine with formaldehyde, which is then reduced in situ by formic acid. The reaction proceeds twice to yield the tertiary amine.

While robust, this two-step sequence is less atom-economical and generates more waste than the direct amination methods. However, it can be advantageous if a variety of N-substituted analogues are desired from a common 2-aminopyrimidine intermediate.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific constraints and goals of the project. A direct comparison highlights the trade-offs involved.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationCyclocondensation & Methylation
Starting Materials 2-Chloropyrimidine, Dimethylamine2-Chloropyrimidine, DimethylamineMalondialdehyde equivalent, Guanidine, Methylating agents
Reagent Cost Generally lowHigh (Palladium catalyst, phosphine ligand)Generally low to moderate
Reaction Conditions Often requires elevated temperatures; can be harshMild to moderate temperatures (80-110°C)Can involve strongly basic/acidic conditions and high temperatures
Functional Group Tolerance Moderate; sensitive groups may not be compatibleExcellent; wide range of functional groups toleratedPoor to moderate; sensitive groups may not survive cyclization or methylation
Scalability Excellent; often used in industrial processesGood; but cost of catalyst can be a factor on large scaleGood; well-established for large-scale production of the core
Atom Economy HighHighModerate; two-step process generates more byproducts
Key Advantage Cost-effective and simpleBroad substrate scope and high functional group toleranceAccess to diverse analogues from a common intermediate

Conclusion and Future Outlook

The synthesis of N,N-dimethylpyrimidin-2-amine is a well-established field with several reliable and robust methods at the disposal of the modern researcher. For large-scale, cost-driven synthesis where the substrate is simple, Nucleophilic Aromatic Substitution remains the method of choice due to its simplicity and economic efficiency.[1] For medicinal chemistry applications, where complex molecules with sensitive functional groups are common, the Buchwald-Hartwig Amination provides unparalleled versatility and is often the go-to method despite the higher cost of reagents.[3] The classical Cyclocondensation route, while less direct, remains a valuable tool, particularly in academic settings or when a library of N-substituted analogues is required from a single, readily available intermediate.

Future developments will likely focus on creating more active and cost-effective catalyst systems for C-N cross-coupling and exploring greener reaction conditions, such as using water as a solvent or employing flow chemistry to improve safety and efficiency on an industrial scale.

References

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2010). Molecules. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Overberger, C. G., Kogon, I. C., & Minin, R. (n.d.). 2-(dimethylamino)pyrimidine. Organic Syntheses. Available at: [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2014). RSC Publishing. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Available at: [Link]

  • Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. (1969). Journal of the Chemical Society C: Organic. Available at: [Link]

  • Overberger, C. G., & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. Journal of the American Chemical Society. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). Organic Letters. Available at: [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). Molecules. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Available at: [Link]

  • Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines. (1988). R Discovery. Available at: [Link]

  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules. Available at: [Link]

  • 2-Amino-4,6-dimethyl pyrimidine. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (2025). Chinese Journal of Energetic Materials. Available at: [Link]

Sources

thermodynamic stability of 4-methoxy-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Physicochemical Profiling of 4-Methoxy-N,N-dimethylpyrimidin-2-amine: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry and materials science, the pyrimidine scaffold serves as a privileged pharmacophore. Specifically, 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS: 1197-11-1) represents a highly specialized derivative where exocyclic substitutions dictate its thermodynamic landscape. As a Senior Application Scientist, I approach the stability of this molecule not merely as a static property, but as a dynamic interplay of electronic resonance, steric constraints, and solvation thermodynamics. This whitepaper deconstructs the , providing researchers with the theoretical grounding and field-proven experimental workflows required to profile its physicochemical behavior accurately.

Structural Thermodynamics & Conformational Landscape

The is fundamentally governed by the electronic "push-pull" dynamics between its substituents and the π -deficient pyrimidine core.

Resonance Stabilization and the HOMO-LUMO Gap The pyrimidine ring is inherently electron-withdrawing. The presence of the N,N-dimethylamino group at the C2 position and the methoxy group at the C4 position introduces significant +M (mesomeric) electron donation into the ring. Density Functional Theory (DFT) calculations—typically performed at the IEF-PCM-B3LYP-D3/6-311G(d,p) level—demonstrate that such electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) while stabilizing the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This orbital overlap effectively delocalizes the lone pairs from the exocyclic nitrogen and oxygen atoms across the aromatic system, lowering the overall ground-state free energy of the molecule.

Tautomeric Restriction A critical vulnerability of primary 2-aminopyrimidines is their propensity to undergo amine-imine tautomerization, which complicates formulation stability and target binding[2]. By di-alkylating the C2 amine (N,N-dimethylation), this molecule is thermodynamically "locked" into the amine tautomer. The elimination of the imine tautomeric state reduces the conformational entropy but significantly increases the enthalpy of stabilization, preventing tautomerization-induced degradation pathways[3].

G N_dimethyl N,N-Dimethylamino (+M Effect) Pyrimidine Pyrimidine Core (π-Deficient) N_dimethyl->Pyrimidine Lone Pair Delocalization Methoxy 4-Methoxy (+M, -I Effect) Methoxy->Pyrimidine Resonance Donation Stabilization Thermodynamic Stabilization Pyrimidine->Stabilization Lowered Ground State Energy

Fig 1: Electronic resonance contributions stabilizing the pyrimidine core.

Thermal and Chemical Degradation Pathways

While resonance-stabilized, the molecule is not impervious to extreme thermodynamic stress. Understanding its degradation kinetics is vital for shelf-life prediction and forced degradation studies.

Hydrolytic Cleavage (C-O Bond) The most thermodynamically favorable degradation pathway under aqueous stress is the hydrolysis of the 4-methoxy group. Under strongly acidic or basic conditions coupled with thermal stress, the C4 position becomes susceptible to nucleophilic attack. This results in the cleavage of the C-O bond, yielding 2-(dimethylamino)pyrimidin-4(1H)-one and methanol. The activation energy ( Ea​ ) for this process is high due to the aromatic stability, meaning degradation is negligible at ambient conditions but accelerates exponentially above 80 °C in extreme pH environments.

Pathway Parent 4-Methoxy-N,N-dimethylpyrimidin-2-amine AcidBase Aqueous Acid/Base (Thermal Stress) Parent->AcidBase Nucleophilic Attack Intermediate Protonated/Hydroxylated Transition State AcidBase->Intermediate Activation Energy (Ea) Product 2-(Dimethylamino)pyrimidin-4(1H)-one + Methanol Intermediate->Product C-O Bond Cleavage

Fig 2: Hydrolytic degradation pathway under extreme pH and thermal stress.

Quantitative Thermodynamic Data

To facilitate rapid reference for formulation scientists, the following table summarizes the key thermodynamic and physicochemical parameters of 4-methoxy-N,N-dimethylpyrimidin-2-amine, synthesized from empirical data and computational models of substituted 2-aminopyrimidines[1][4].

ParameterValue / DescriptionMethod of Determination
HOMO-LUMO Gap ( ΔEg​ ) ~4.8 - 5.1 eVDFT (B3LYP/6-311G(d,p))
pKa​ (Pyrimidine N1/N3) 4.2 - 4.6Potentiometric Titration
Tautomeric State Locked Amine FormX-ray Crystallography / NMR
Hydrolysis Activation Energy ( Ea​ ) > 85 kJ/molArrhenius Kinetics (HPLC)
Thermal Shift ( ΔTm​ ) in binding 8.5 K - 9.8 K (Target dependent)Differential Scanning Fluorimetry[4]

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so operators understand why a step is performed, preventing systemic artifacts.

Protocol A: Differential Scanning Calorimetry (DSC) for Solid-State Thermal Stability

Purpose: To determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and onset of thermal decomposition. Causality: DSC measures the heat flow associated with phase transitions. By using a closed-pan system, we prevent solvent evaporation artifacts from masking the true polymorphic melting endotherms.

  • System Validation: Run a high-purity Indium standard ( Tm​ = 156.6 °C) prior to sample analysis. Validation logic: This confirms the temperature and cell constant calibration of the instrument.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 4-methoxy-N,N-dimethylpyrimidin-2-amine into an aluminum Tzero pan. Crimp the lid hermetically.

  • Atmospheric Control: Purge the DSC cell with dry Nitrogen at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation during the heating cycle, ensuring the endotherm represents pure thermal melting/decomposition.

  • Thermal Method: Equilibrate at 20 °C. Ramp temperature at 10 °C/min to 250 °C. Causality: A 10 °C/min ramp rate is the optimal compromise between thermal resolution (separating closely spaced transitions) and sensitivity (signal-to-noise ratio).

  • Data Analysis: Integrate the melting endotherm using a linear baseline. The extrapolated onset temperature represents the thermodynamic melting point, independent of sample mass.

Protocol B: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Purpose: To measure the enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of the molecule's interaction with aqueous co-solvents or biological targets.

  • Buffer Matching (Critical Step): Dissolve the compound in the exact same buffer dialysate used for the titrant. Causality: Even a 0.1% mismatch in DMSO concentration or pH will generate massive heat-of-mixing artifacts that dwarf the actual thermodynamic signal.

  • Cell Loading: Load the sample cell with 300 μ L of the target solution and the syringe with 500 μ M of the pyrimidine ligand.

  • Titration Parameters: Perform 20 injections of 2 μ L each, with a 120-second spacing between injections, stirring at 750 RPM. Causality: 120-second spacing ensures the thermal power curve completely returns to baseline before the next injection, allowing accurate integration of the area under the curve (AUC).

  • Self-Validation (Control Titration): Perform a reverse titration (ligand into pure buffer). Subtract this background heat of dilution from the main experimental data. If the background heat is non-linear, the buffer matching in Step 1 has failed and must be repeated.

References

  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: bioRxiv URL:[Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Quantum Mechanical Calculations for Pyrimidine Derivatives: A Technical Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives—including fused scaffolds like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines—are foundational to modern pharmacology. They serve as the core pharmacophore in a vast array of therapeutics, from broad-spectrum antimicrobials to targeted kinase inhibitors and antiviral agents blocking SARS-CoV-2 cell entry. While traditional molecular mechanics (MM) can predict basic steric bulk, it fundamentally fails to capture the complex electronic nuances of pyrimidines, such as tautomerization, electron delocalization, and charge transfer.

This whitepaper provides an in-depth guide to utilizing Quantum Mechanical (QM) calculations, specifically Density Functional Theory (DFT), to decode the electronic architecture of pyrimidine derivatives. By bridging quantum chemistry with molecular docking, researchers can transition from empirical screening to deterministic, rational drug design.

The Physical Chemistry of Pyrimidine Scaffolds

The biological efficacy of pyrimidine derivatives is dictated by their electronic distribution. The pyrimidine ring contains two highly electronegative nitrogen atoms that act as potent hydrogen-bond acceptors. When functionalized with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the electron density shifts, altering the molecule's binding affinity to protein targets.

To accurately model these phenomena, researchers rely on DFT. DFT provides a rigorous mathematical framework to calculate the ground-state electron density of a molecule. Recent computational studies on have demonstrated that utilizing the B3LYP functional combined with the 6-311G(d,p) basis set offers an optimal balance between computational efficiency and spectroscopic accuracy[1].

QMDockWorkflow Start 2D Pyrimidine Scaffold GeomOpt DFT Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt Initial Input FMO FMO Analysis (HOMO/LUMO Gap) GeomOpt->FMO Wavefunction MEP MEP Generation (Electrostatic Mapping) GeomOpt->MEP Electron Density Charges Charge Extraction (Mulliken/RESP) GeomOpt->Charges Optimized Coordinates Docking Molecular Docking (Target Protein) MEP->Docking Binding Site Prediction Charges->Docking Partial Charges

Workflow integrating DFT quantum calculations with molecular docking.

Quantum Mechanical Protocol: A Self-Validating Workflow

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology outlines a robust DFT protocol for pyrimidine derivatives.

Step-by-Step Methodology: Geometry Optimization and Validation
  • Conformational Search: Begin by generating 3D conformers using a Molecular Mechanics force field (e.g., MMFF94).

    • Causality: DFT is computationally expensive. Starting the QM calculation near the global minimum prevents the algorithm from converging on a high-energy local minimum and drastically reduces CPU time.

  • DFT Geometry Optimization: Execute the optimization using Gaussian or ORCA at the B3LYP/6-311G(d,p) level of theory.

    • Causality: The B3LYP hybrid functional accurately models electron correlation in conjugated aromatic rings. The (d,p) polarization functions are critical for accurately modeling the distorted electron clouds around the heteroatoms (N, O) present in pyrimidine derivatives.

  • Vibrational Frequency Analysis (Self-Validation): Run a frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality & Validation: This is the critical self-validating step. A true local minimum on the potential energy surface must possess zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted with displaced coordinates.

  • Wavefunction Extraction: Generate the formatted checkpoint file (.fchk) to extract molecular orbitals, electrostatic potentials, and atomic charges.

Frontier Molecular Orbitals (FMO) & Global Reactivity

The chemical reactivity and kinetic stability of pyrimidine derivatives are heavily influenced by their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the electron-donating ability of the molecule (nucleophilicity).

  • LUMO: Represents the electron-accepting ability (electrophilicity).

  • Energy Gap ( ΔE ): A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests a highly reactive, "soft" molecule susceptible to charge transfer.

As evidenced in the design of , mapping the HOMO-LUMO distribution is essential for understanding how these molecules interact with the ATP-binding pocket of kinases[2]. Furthermore, these orbital energies are mathematically converted into global reactivity descriptors.

ReactivityDescriptors HOMO HOMO Energy (E_H) IP Ionization Potential (I) I = -E_H HOMO->IP LUMO LUMO Energy (E_L) EA Electron Affinity (A) A = -E_L LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Pot Chemical Potential (μ) μ = -(I + A) / 2 IP->Pot EA->Hardness EA->Pot Electrophilicity Electrophilicity (ω) ω = μ² / 2η Hardness->Electrophilicity Pot->Electrophilicity

Derivation of global reactivity descriptors from HOMO and LUMO energies.

Electrostatic Mapping and QM-Guided Docking

Molecular Electrostatic Potential (MEP) mapping is a 3D visual representation of charge distribution. In MEP maps, red regions indicate high electron density (susceptible to electrophilic attack), while blue regions indicate electron deficiency (susceptible to nucleophilic attack).

When studying , MEP analysis accurately predicts which functional groups will engage in hydrogen bonding with target proteins[3].

QM-Guided Docking Integration: Standard molecular docking relies on empirical Gasteiger charges, which often fail to capture the inductive and resonance effects of pyrimidine substituents. By extracting RESP (Restrained Electrostatic Potential) charges directly from the DFT wavefunction, researchers provide the docking engine with a highly accurate, quantum-derived electrostatic map. This directly improves the causality and reliability of predicted binding poses against targets like SARS-CoV-2 proteases or human kinases.

Quantitative Data Summary

The following table synthesizes representative DFT-calculated quantitative data for various functionalized pyrimidine classes, demonstrating how structural modifications impact electronic properties. Data is aggregated from recent computational studies[4],[3],[5].

Pyrimidine Derivative ClassPrimary ApplicationHOMO (eV)LUMO (eV)Energy Gap ( ΔE )Chemical Hardness ( η )Dipole Moment (Debye)
Pyrazolo[1,5-a]pyrimidine Anticancer / Kinase Inhibition-5.85-1.624.232.113.45
Imidazo[1,2-a]pyrimidine Antiviral (SARS-CoV-2)-6.10-1.854.252.124.10
Benzoxazole-Pyrimidine Deep Bioimaging Probes-5.40-2.153.251.626.80
Bis[pyrimidine-dione] Antimicrobial Agents-6.45-1.405.052.522.95

Note: A smaller energy gap (e.g., Benzoxazole-Pyrimidine) correlates with a shift in absorption toward longer wavelengths, which is causally linked to their utility as bioimaging probes[5]. Conversely, a larger gap (e.g., Bis[pyrimidine-dione]) indicates higher chemical stability, a desirable trait for oral antimicrobial drugs[3].

References

  • , Journal of Molecular Structure,[4]

  • , PMC,[1] 3., MDPI,[2] 4., PMC,[3] 5., MDPI,[5]

Sources

Initial Biological Screening of 4-Methoxy-N,N-dimethylpyrimidin-2-amine: A Comprehensive Cellular Assay Guide

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Target Hypothesis

The compound 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) represents a classic pyrimidine-amine scaffold, a structural motif frequently utilized in kinase drug discovery. Pyrimidine-amines are well-documented hinge-binders that compete with ATP within the highly conserved catalytic cleft of protein kinases. Patent literature and structure-activity relationship (SAR) studies have specifically identified this pharmacophore as a potent precursor and active intermediate for p38 mitogen-activated protein kinase (MAPK) modulatory activity[1].

p38 MAPK (specifically the p38α isoform) is a pivotal enzyme in the biosynthesis of pro-inflammatory cytokines and the regulation of cellular apoptosis under stress[2]. To rigorously evaluate 4-methoxy-N,N-dimethylpyrimidin-2-amine, we must employ a sequential screening cascade. Biochemical potency alone is insufficient; a viable lead must cross the lipid bilayer and compete with physiological intracellular ATP concentrations (1–5 mM), which are vastly higher than standard biochemical assay conditions (10–100 µM)[2].

The Self-Validating Screening Cascade

To ensure scientific integrity, the screening workflow is designed as a self-validating system. It progresses from direct target engagement (biochemical) to intracellular target modulation (cellular) and finally to functional efficacy (phenotypic).

Workflow A Compound 4-methoxy-N,N-dimethyl pyrimidin-2-amine B Biochemical Assay (ADP-Glo p38α) A->B Step 1 C Cellular Target Engagement (ICW) B->C Step 2 D Phenotypic Assay (Apoptosis Rescue) C->D Step 3

Fig 1: Sequential screening cascade for evaluating p38 MAPK modulators.

Step 1: Biochemical Profiling (Target Engagement)

Objective: Confirm direct, ATP-competitive inhibition of recombinant p38α. Causality & Design: We utilize the ADP-Glo™ Kinase Assay[3]. Measuring ADP generation provides a universal, non-radioactive readout of kinase activity. By measuring the depletion of unreacted ATP and the subsequent conversion of ADP to ATP for a luciferase reaction, we eliminate the safety hazards of ³²P-ATP while maintaining high sensitivity.

Step-by-Step Methodology
  • Reagent Preparation: Dilute recombinant p38α enzyme, ATF2 substrate, and ATP in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA)[3].

  • Compound Pre-Incubation: Add 1 µL of 4-methoxy-N,N-dimethylpyrimidin-2-amine (serial dilutions in 5% DMSO) to a 384-well low-volume plate. Add 2 µL of the p38α enzyme. Incubate for 15 minutes at room temperature (RT) to allow compound-target pre-binding.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mix to initiate the reaction. Incubate at RT for 60 minutes[3].

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation)[3].

  • Self-Validation Control: Include SB203580 (a known p38 inhibitor) as a positive control to validate assay sensitivity, and a DMSO-only well to establish the 0% inhibition baseline.

Step 2: Cellular Target Engagement

Objective: Verify that the compound penetrates the cell membrane and inhibits intracellular p38α activity. Causality & Design: We use an In-Cell Western (ICW) assay to monitor endogenous levels of phosphorylated p38 (Thr180/Tyr182) in HeLa cells[4]. Anisomycin, a potent protein synthesis inhibitor, is used to artificially trigger the p38 MAPK stress pathway[4]. Normalizing the phospho-p38 signal to total ERK2 ensures that any observed signal reduction is due to true kinase inhibition rather than compound-induced cytotoxicity or cell detachment.

Pathway Stimulus Anisomycin / Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation (Thr180/Tyr182) Downstream ATF2 / MK2 (Apoptosis & Inflammation) p38->Downstream Activation Compound 4-methoxy-N,N-dimethyl pyrimidin-2-amine Compound->p38 ATP-competitive Inhibition

Fig 2: p38 MAPK signaling pathway and the hypothesized mechanism of compound action.

Step-by-Step Methodology
  • Cell Seeding: Plate HeLa cells at 15,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ until ~80% confluent[4].

  • Compound Treatment: Replace media with fresh media containing serial dilutions of 4-methoxy-N,N-dimethylpyrimidin-2-amine. Incubate for 2 hours.

  • Stimulation: Add Anisomycin (10 µg/mL final concentration) for 30 minutes to induce robust p38 phosphorylation[4].

  • Fixation & Permeabilization: Remove media, fix cells with 4% formaldehyde in PBS for 20 minutes at RT. Wash and permeabilize with 0.1% Triton X-100 in PBS[4].

  • Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies (Rabbit anti-phospho-p38 and Mouse anti-total ERK2) overnight at 4°C[4]. Wash thoroughly and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour at RT.

  • Readout: Scan the plate on a near-infrared imaging system. Calculate the ratio of p-p38 (800 nm channel) to total ERK2 (700 nm channel)[4].

Step 3: Phenotypic Viability & Apoptosis Rescue

Objective: Demonstrate that target engagement translates into a functional, phenotypic outcome. Causality & Design: In endothelial cells (e.g., EA.hy926), Tumor Necrosis Factor-alpha (TNF-α) combined with Cycloheximide (CHX) induces rapid apoptosis via a p38 MAPK-dependent mechanism[5]. If 4-methoxy-N,N-dimethylpyrimidin-2-amine successfully inhibits p38α, it should rescue the cells from TNF-α-induced cell death. We use an ATP-quantification viability assay (CellTiter-Glo) as the phenotypic readout.

Step-by-Step Methodology
  • Cell Seeding: Plate EA.hy926 cells in a 96-well opaque-walled tissue culture plate. Incubate overnight.

  • Pre-treatment: Add compound dilutions and incubate for 1 hour prior to stress induction[5].

  • Apoptotic Challenge: Add TNF-α (10 ng/mL) and CHX (1 µg/mL) to the wells[5]. Incubate for 24 hours.

  • Self-Validation Control: Include a "Compound Only" arm (no TNF-α/CHX). This is critical to ensure the pyrimidine-amine itself does not exhibit baseline cytotoxicity, which would confound the rescue data.

  • Readout: Equilibrate the plate to RT. Add a volume of CellTiter-Glo reagent equal to the culture media volume. Lyse cells for 10 minutes on an orbital shaker. Measure luminescence to quantify ATP, which is directly proportional to the number of metabolically active (viable) cells.

Data Interpretation & Quantitative Summary

When analyzing the screening data, a rightward shift in the IC₅₀ from the biochemical assay to the cellular assay is expected. This shift accounts for the compound's struggle to penetrate the cell membrane and outcompete high intracellular ATP levels. The phenotypic EC₅₀ confirms that the compound achieves functional efficacy without severe off-target cytotoxicity at the therapeutic dose.

Table 1: Quantitative Summary of Initial Screening Data (Representative Profile)
Assay PhaseTarget / ReadoutCell Line / MatrixIC₅₀ / EC₅₀ (µM)Max Response (%)
Biochemical p38α (ADP-Glo)Recombinant Enzyme1.24 ± 0.1598% Inhibition
Cellular p-p38 (Thr180/Tyr182)HeLa8.50 ± 0.4285% Inhibition
Phenotypic Apoptosis RescueEA.hy92612.30 ± 1.1072% Rescue

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Methoxy-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS: 1197-11-1)

Executive Summary & Mechanistic Rationale

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. The synthesis of asymmetrically substituted pyrimidines, such as1, requires precise control over nucleophilic aromatic substitution (SNAr) regioselectivity[2].

When starting from 2,4-dichloropyrimidine, the C4 position exhibits higher electrophilicity than the C2 position. This is due to the superior stabilization of the intermediate Meisenheimer complex by the para-nitrogen and ortho-nitrogen relative to the site of attack[2]. Consequently, the first SNAr with sodium methoxide is highly regioselective for the C4 position under kinetic control (0 °C)[3].

However, installing the methoxy group alters the electronic landscape of the ring. The oxygen atom acts as a strong resonance donor (+M effect), pushing electron density back into the pyrimidine core. This severely deactivates the remaining C2-chloride toward further nucleophilic attack. To overcome this thermodynamic barrier during the second SNAr with dimethylamine, high-energy conditions—specifically microwave irradiation—are required to achieve full conversion[4].

Pathway Visualizations

SynthesisWorkflow SM 2,4-Dichloropyrimidine (Starting Material) Int1 2-Chloro-4-methoxypyrimidine (Major Intermediate) SM->Int1 NaOMe (1.0 eq) MeOH, 0 °C -> RT Fast SNAr (C4) SideProd 4-Chloro-2-methoxypyrimidine (Minor Regioisomer) SM->SideProd Slow SNAr (C2) Prod 4-Methoxy-N,N-dimethylpyrimidin-2-amine (Target Product) Int1->Prod HN(CH3)2 (2.0 M) THF, MW 120 °C Sluggish SNAr (C2)

Figure 1: Regioselective two-step SNAr synthesis workflow for 4-methoxy-N,N-dimethylpyrimidin-2-amine.

Causality N1 C4 is more electrophilic than C2 in Pyrimidine N2 1st SNAr: NaOMe at 0 °C (Kinetic Control) N1->N2 N3 Methoxy group donates electrons via resonance N2->N3 N4 C2 becomes less electrophilic (Deactivated) N3->N4 N5 2nd SNAr: Dimethylamine requires Microwave/Heat N4->N5

Figure 2: Mechanistic causality driving the selection of kinetic vs. thermodynamic conditions.

Quantitative Data & Reaction Optimization

To ensure a self-validating protocol, the reaction conditions must be strictly controlled. Below is the summarized optimization data demonstrating the causality behind the chosen parameters.

Table 1: Optimization of Step 1 (Regioselective Methoxylation)

Base/Nucleophile Equivalents Temperature Solvent C4-OMe : C2-OMe Ratio Yield (C4-OMe)
NaOMe 1.05 0 °C MeOH > 9:1 82%
NaOMe 1.05 25 °C MeOH 4:1 65%

| NaOMe | 2.50 | 60 °C | MeOH | N/A (Dimethoxylated) | < 10% |

Table 2: Optimization of Step 2 (Amination of Deactivated Core)

Amine Source Equivalents Temperature Method Time Conversion
HN(CH3)2 (2M in THF) 2.5 65 °C Thermal 24 h ~40%
HN(CH3)2 (2M in MeOH) 2.5 120 °C Sealed Tube 16 h >95%

| HN(CH3)2 (2M in THF) | 3.0 | 120 °C | Microwave | 30 min | >98% |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methoxypyrimidine

Objective: Achieve kinetic control to maximize the C4-methoxy regioisomer[3].

Reagents & Equipment:

  • 2,4-Dichloropyrimidine (1.0 eq, 10.0 mmol, 1.49 g)

  • Sodium methoxide (1.05 eq, 10.5 mmol, 2.4 mL of a 25% w/w solution in MeOH)

  • Anhydrous Methanol (20 mL)

  • Ice-water bath, Argon line, dropping funnel.

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine in anhydrous methanol (20 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Kinetic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Higher temperatures will rapidly degrade the regioselectivity, leading to C2-substitution or dimethoxylation.

  • Addition: Add the sodium methoxide solution dropwise over 45 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 12 hours.

  • In-Process Control (IPC): Analyze via TLC (20% EtOAc in Hexanes, UV 254 nm). The starting material (Rf ~0.60) should be consumed, replaced by a major spot (Rf ~0.45). LC-MS validation: Expected [M+H]+ at m/z 145.0.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL) and concentrate the volatiles in vacuo. Partition the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude intermediate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 2-chloro-4-methoxypyrimidine as a low-melting solid/oil.

Protocol 2: Synthesis of 4-Methoxy-N,N-dimethylpyrimidin-2-amine

Objective: Overcome ring deactivation via thermodynamic driving forces (Microwave irradiation)[4].

Reagents & Equipment:

  • 2-Chloro-4-methoxypyrimidine (1.0 eq, 5.0 mmol, 723 mg)

  • Dimethylamine (3.0 eq, 15.0 mmol, 7.5 mL of a 2.0 M solution in THF)

  • Microwave synthesizer (e.g., Biotage Initiator or CEM Discover), 10-20 mL microwave-safe vial.

Procedure:

  • Preparation: In a 20 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-chloro-4-methoxypyrimidine in the 2.0 M dimethylamine/THF solution.

  • Sealing: Crimp-seal the vial securely. Causality: Dimethylamine is highly volatile (bp ~7 °C). A secure seal is required to maintain the pressure necessary to reach 120 °C in THF.

  • Irradiation: Irradiate the mixture in the microwave reactor at 120 °C for 30 minutes. The pressure will rise significantly; ensure the reactor's safety limits are set appropriately (e.g., 15-20 bar).

  • Cooling & IPC: Allow the vial to cool to room temperature before decrimping. Analyze via TLC (5% MeOH in DCM, UV 254 nm). The intermediate (Rf ~0.80) should be fully converted to the target product (Rf ~0.35). LC-MS validation: Expected [M+H]+ at m/z 154.1.

  • Workup: Transfer the mixture to a round-bottom flask and evaporate the THF and excess dimethylamine in vacuo. Partition the residue between Dichloromethane (20 mL) and Water (20 mL). Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Dry the combined organics over MgSO4, filter, and concentrate. Purify via flash chromatography (DCM to 5% MeOH/DCM gradient) to yield pure 4-methoxy-N,N-dimethylpyrimidin-2-amine as a solid.

References

  • Sigma-Aldrich / Merck - 4-methoxy-N,N-dimethylpyrimidin-2-amine | 1197-11-1 Product Page. 1

  • PubMed Central (PMC) - Recent Advances in Pyrimidine-Based Drugs. 2

  • ACS Omega - Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies. 4

  • Defense Technical Information Center (DTIC) - The Tautomeric Equilibria of Thio-Analogues of Nucleic Acid Bases. Part 1. 2-Thiouracil. 3

Sources

use of 4-methoxy-N,N-dimethylpyrimidin-2-amine as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxy-N,N-dimethylpyrimidin-2-amine as a Strategic Intermediate in the Synthesis of p38 MAPK Inhibitors

Introduction & Strategic Rationale

In the landscape of targeted therapeutics, the architectural design of kinase inhibitors relies heavily on highly functionalized heteroaromatic building blocks. 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a critical intermediate extensively utilized in the pharmaceutical industry to construct the hinge-binding or solvent-exposed motifs of p38 mitogen-activated protein kinase (MAPK) inhibitors[1]. These inhibitors are heavily investigated for the treatment of immune-mediated inflammatory diseases, such as rheumatoid arthritis (RA) and psoriasis[1].

Causality Insight: The structural features of this specific intermediate are highly intentional. The pyrimidine core frequently engages in bidentate hydrogen bonding with the hinge region of the kinase ATP-binding pocket. The N,N-dimethylamine and methoxy substituents act as strong electron-donating groups (EDGs). Chemically, they activate the pyrimidine ring to allow highly regioselective electrophilic aromatic substitution at the C5 position. Pharmacologically, these groups modulate the lipophilicity of the final active pharmaceutical ingredient (API) and act as hydrogen bond acceptors to improve aqueous solubility and target residence time.

Biological Context: The p38 MAPK Signaling Cascade

To understand the value of synthesizing these inhibitors, one must contextualize the biological target. The p38 MAPK pathway is a central regulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β)[2]. Activation of p38α (the primary isoform implicated in RA pathology) by upstream kinases like MKK3 and MKK6 leads to the phosphorylation of downstream transcription factors. This cascade ultimately drives synovial inflammation and osteoclast-mediated bone destruction[2][3].

G Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β, Stress) Receptor Receptors (TNFR, IL-1R) Stimulus->Receptor MAP3K MAP3K (TAK1, ASK1) Receptor->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38α MAPK (Primary Target) MAP2K->p38 Phosphorylation Downstream Downstream Effectors (MK2, ATF2) p38->Downstream Phosphorylation Response Inflammatory Response (Cytokine Release, Bone Erosion) Downstream->Response Inhibitor Pyrimidine-based p38 Inhibitor Inhibitor->p38 Kinase Inhibition

p38 MAPK signaling cascade in rheumatoid arthritis and its inhibition.

Synthetic Workflow and Mechanistic Insights

The integration of 4-methoxy-N,N-dimethylpyrimidin-2-amine into a complex kinase inhibitor scaffold (such as an aza-phthalazine core) typically follows a robust three-step sequence: C5-Bromination, Lithiation/Borylation, and Suzuki-Miyaura Cross-Coupling[1][4].

Workflow SM 4-Methoxy-N,N-dimethyl pyrimidin-2-amine Bromination Electrophilic Bromination (Regioselective at C5) SM->Bromination Intermediate1 5-Bromo-4-methoxy-N,N- dimethylpyrimidin-2-amine Bromination->Intermediate1 Lithiation Lithiation & Borylation (n-BuLi, -70°C, then Triisopropyl borate) Intermediate1->Lithiation Intermediate2 Pyrimidine-5-boronic acid (or ester) Lithiation->Intermediate2 Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base, Core Scaffold Halide) Intermediate2->Suzuki Product p38 MAPK Inhibitor (Final API) Suzuki->Product

Synthetic workflow for integrating the pyrimidine intermediate.

Detailed Experimental Protocols

Note on Trustworthiness: Every protocol described below acts as a self-validating system by incorporating mandatory In-Process Controls (IPCs) to verify chemical integrity before advancing to subsequent, resource-intensive steps.

Protocol A: Synthesis of 5-Bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine

Objective: Regioselective halogenation of the pyrimidine core to establish a cross-coupling handle.

  • Preparation: Dissolve 4-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Mechanistic Note: The EDGs at C2 and C4 make the C5 position highly nucleophilic, allowing mild brominating agents like NBS to be used instead of harsh Br₂ gas, thereby preventing over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • IPC (Self-Validation): Monitor by LC-MS. The starting material (m/z 154 [M+H]⁺) must be fully consumed, yielding the brominated product (m/z 232/234 [M+H]⁺, exhibiting a classic 1:1 isotopic pattern)[1].

  • Workup: Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench residual NBS, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a light yellow solid[1].

Protocol B: Preparation of the Pyrimidine-5-boronic Acid via Lithiation

Objective: Convert the aryl bromide to a boronic acid/ester for cross-coupling. Critical Parameter: Temperature control is paramount. Pyrimidines are highly prone to nucleophilic attack by alkyllithiums (Chichibabin-type side reactions). Maintaining strictly -70 °C to -78 °C ensures that the kinetics of lithium-halogen exchange vastly outpace nucleophilic addition[4][5].

  • Setup: Flame-dry a multi-neck flask under argon. Add 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 eq) and triisopropyl borate (1.4 eq) in anhydrous THF (approx. 0.2 M)[1][5].

  • Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath.

  • Addition: Add n-butyllithium (1.6 M in hexanes, 1.4 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature never exceeds -65 °C[1].

    • Mechanistic Note: Adding n-BuLi in the presence of triisopropyl borate (in situ Barbier-type conditions) ensures the highly unstable lithiated pyrimidine is trapped immediately. The steric bulk of the isopropyl groups prevents multiple additions to the boron center—a common failure point when using trimethyl borate[5].

  • Maturation: Stir the reaction for 30 minutes at -70 °C[1].

  • IPC (Self-Validation): Extract a 0.1 mL aliquot, quench in methanol/water, and analyze via LC-MS to confirm the disappearance of the bromide and the presence of the boronic acid mass (m/z 198 [M+H]⁺). If unreacted bromide remains, verify the titer of the n-BuLi.

  • Quench & Isolate: Slowly warm the mixture to 0 °C and quench with 1M HCl to pH 5-6. Extract with ethyl acetate. The resulting boronic acid is typically used directly in the next step to avoid protodeboronation.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Attach the functionalized pyrimidine moiety to the core kinase scaffold (e.g., a halogenated phthalazine derivative)[1].

  • Preparation: In a thoroughly degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v), combine the pyrimidine-5-boronic acid (1.2 eq) and the core heteroaryl halide (1.0 eq).

  • Catalyst & Base: Add a mild base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05 eq)[4].

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4-8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and ethyl acetate. Purify the organic layer via flash chromatography to isolate the final p38 MAPK inhibitor.

Quantitative Data Summaries

Table 1: Physicochemical and Analytical Profile of Key Intermediates

Compound NameCAS NumberMolecular WeightLC-MS [M+H]⁺Key Role in Synthesis
4-Methoxy-N,N-dimethylpyrimidin-2-amine1197-11-1153.18 g/mol 154.1Starting Material / Hinge Binder
5-Bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine57054-84-9232.08 g/mol 232.0 / 234.0Halogenated Precursor
(4-Methoxy-2-(dimethylamino)pyrimidin-5-yl)boronic acidN/A197.00 g/mol 198.1Suzuki Coupling Partner

Table 2: Optimization Parameters for Lithiation/Borylation (Protocol B)

ParameterSub-optimal ConditionOptimized ConditionCausality / Rationale
Temperature -20 °C to 0 °C-70 °C to -78 °CPrevents nucleophilic addition of n-BuLi to the electron-deficient pyrimidine C=N bond[5].
Borate Reagent Trimethyl borateTriisopropyl borateSteric bulk of isopropyl groups prevents over-alkylation to borinic acids[5].
Addition Sequence Stepwise (BuLi then Borate)In situ (Barbier-type)Traps the highly unstable lithiated pyrimidine immediately upon formation[1].

Conclusion

The synthesis of highly selective p38 MAPK inhibitors relies heavily on the precise functionalization of heteroaromatic building blocks. 4-Methoxy-N,N-dimethylpyrimidin-2-amine provides an ideal balance of electronic activation for regioselective functionalization and pharmacological properties for kinase hinge binding. By strictly controlling the thermodynamics of the lithiation step and employing robust cross-coupling methodologies, drug development professionals can efficiently generate diverse libraries of potent anti-inflammatory agents.

References

  • US Patent 20060199817A1.Phthalazine, aza- and diaza-phthalazine compounds and methods of use. Google Patents.
  • The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The Open Rheumatology Journal. URL:[Link]

  • Inhibition of p38 Mitogen-Activated Protein Kinase Prevents Inflammatory Bone Destruction. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • EP2994472B1.Process for the preparation of boronic acid intermediates. Google Patents.

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Application Note: Palladium-Catalyzed N-Arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Aryl Pyrimidinamines in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The N-arylation of this scaffold is a critical transformation, enabling the synthesis of diverse compound libraries for drug discovery and development. This application note provides a detailed experimental protocol for the N-arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine, a common building block in pharmaceutical research. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, the premier method for this transformation, and provide a comprehensive, field-proven protocol for its successful implementation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists.[1] This guide will provide researchers with the necessary information to confidently and successfully perform this key reaction.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is paramount for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves a series of well-defined steps:

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination + Base Ar-Pd(II)-X(L2)->Amine_Coordination + HNR¹R² Ar-Pd(II)-N(H)R1R2(L) [Ar-Pd(II)-N(H)R¹R²(L)]+X- Amine_Coordination->Ar-Pd(II)-N(H)R1R2(L) Deprotonation Deprotonation Ar-Pd(II)-N(H)R1R2(L)->Deprotonation Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR¹R²(L) Deprotonation->Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L)->Reductive_Elimination Ar-NR1R2 Ar-NR¹R² (Product) Reductive_Elimination->Ar-NR1R2 Regeneration Catalyst Regeneration Catalyst Catalyst Product Product Intermediate Intermediate

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

The catalytic cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex.[2][3] This is often the rate-determining step.[4] The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium(II) amido complex.[3] The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2][3]

Experimental Protocol: N-Arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine

This protocol provides a robust method for the palladium-catalyzed N-arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine with a range of aryl bromides.

Materials and Reagents
ReagentSupplierPurityNotes
4-methoxy-N,N-dimethylpyrimidin-2-amineCommercially available>98%
Aryl bromideCommercially available>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially availableStore under inert atmosphere.
XantphosCommercially availableA bulky, electron-rich ligand that promotes reductive elimination.[5]
Sodium tert-butoxide (NaOtBu)Commercially available>98%A strong, non-nucleophilic base. Handle in a glovebox.
Anhydrous TolueneCommercially availableDry over molecular sieves or use a solvent purification system.
Diethyl etherCommercially availableFor workup.
Saturated aqueous sodium bicarbonate solutionPrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄)Commercially availableFor drying organic layers.
Celite®Commercially availableFor filtration.
Step-by-Step Procedure

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add Pd₂(dba)₃, Xantphos, NaOtBu, and aryl bromide to a dry Schlenk flask. Evacuate_Backfill 2. Evacuate and backfill the flask with argon (3x). Add_Reagents->Evacuate_Backfill Add_Substrate_Solvent 3. Add 4-methoxy-N,N-dimethylpyrimidin-2-amine and anhydrous toluene via syringe. Evacuate_Backfill->Add_Substrate_Solvent Heat_Stir 4. Heat the mixture to 110 °C and stir for 12-24 hours. Add_Substrate_Solvent->Heat_Stir Monitor_TLC 5. Monitor reaction progress by TLC. Heat_Stir->Monitor_TLC Cool_Dilute 6. Cool to room temperature and dilute with diethyl ether. Monitor_TLC->Cool_Dilute Filter 7. Filter through a pad of Celite®. Cool_Dilute->Filter Wash 8. Wash the filtrate with saturated NaHCO₃ and brine. Filter->Wash Dry_Concentrate 9. Dry the organic layer over MgSO₄, filter, and concentrate. Wash->Dry_Concentrate Purify 10. Purify the crude product by flash column chromatography. Dry_Concentrate->Purify

Figure 2: General workflow for the N-arylation reaction.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), sodium tert-butoxide (1.4 mmol), and the aryl bromide (1.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add 4-methoxy-N,N-dimethylpyrimidin-2-amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Expected Results and Troubleshooting
IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst or ligand.Use fresh Pd₂(dba)₃ and Xantphos. Ensure all reagents are handled under an inert atmosphere.
Insufficiently anhydrous conditions.Use freshly dried solvent and ensure all glassware is oven-dried.
Ineffective base.Use fresh, high-purity sodium tert-butoxide. Consider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) for challenging substrates.
Formation of side products Hydrodehalogenation of the aryl bromide.Lower the reaction temperature. Ensure the reaction is not run for an excessively long time after completion.
Homocoupling of the aryl bromide.This is often a minor side reaction. Purification by column chromatography should remove this impurity.
Difficulty in product isolation Product is highly polar.Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography if necessary.

Alternative Methodologies: The Ullmann Condensation

While the Buchwald-Hartwig amination is generally the preferred method, the Ullmann condensation offers a viable, albeit often more forcing, alternative.[6] This copper-catalyzed reaction typically requires higher temperatures and may have a more limited substrate scope.[6] However, for certain substrates, it can be a cost-effective option.

A typical Ullmann N-arylation protocol would involve heating the amine and aryl halide in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) at temperatures often exceeding 150 °C.[6][7]

Conclusion

The N-arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine is a fundamental transformation in the synthesis of biologically active molecules. The Buchwald-Hartwig amination provides a reliable and high-yielding route to these valuable compounds. By understanding the underlying mechanism and following the detailed protocol provided, researchers can confidently incorporate this powerful reaction into their synthetic strategies, accelerating the pace of drug discovery and development.

References

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  • Blacker, A. J., & Martin, J. A. (2011). The Mechanism of the Buchwald–Hartwig Amination. In The Privileged P,N-Ligand Motif in Asymmetric Catalysis (pp. 1-35). Springer, Berlin, Heidelberg. [Link]

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  • ACS Publications. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine. (n.d.). In PubChem. Retrieved from [Link]

  • Al-Masum, M., & Al-Musa, A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 868-877. [Link]

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  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Retrieved from [Link]

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  • ResearchGate. (2020). (PDF) ChemInform Abstract: A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. Retrieved from [Link]

  • Wiley Online Library. (2019). N‐Arylation of Nitrogen‐Containing Heterocycles with Cu(II) Complex of 4‐(2,2′:6′,2“‐Terpyridin‐4′‐yl)toluene as a Versatile and Efficient Catalyst. Retrieved from [Link]

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  • ResearchGate. (2025). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. Retrieved from [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. Retrieved from [Link]

  • University of Strathclyde. (2009). Palladium catalyzed N-arylation of hydroxylamines. Retrieved from [Link]

Sources

Advanced Derivatization Strategies for 4-Methoxy-N,N-dimethylpyrimidin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, ranging from antimicrobial agents to targeted kinase inhibitors 1. Among its functionalized derivatives, 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) 2 serves as a highly versatile building block for structure-activity relationship (SAR) exploration.

The strategic value of this molecule lies in its unique electronic topology. The N,N-dimethylamino group at the C2 position and the methoxy group at the C4 position both act as strong electron-donating groups (EDGs) via resonance. This synergistic electron donation significantly enriches the electron density at the C5 position , making it highly susceptible to Electrophilic Aromatic Substitution (EAS). Consequently, the molecule can be divergently functionalized:

  • C5-Functionalization: Direct halogenation provides a robust handle for transition-metal-catalyzed cross-coupling reactions 3.

  • C4-Functionalization: Selective ether cleavage of the methoxy group exposes a hydroxyl/oxo moiety, which can be activated for nucleophilic displacement or alternative cross-couplings.

Divergent Derivatization Workflow

G SM 4-Methoxy-N,N-dimethyl pyrimidin-2-amine C5_Br C5-Bromination (NBS, DMF) SM->C5_Br Electrophilic Aromatic Substitution Demeth O-Demethylation (BBr3, DCM) SM->Demeth Ether Cleavage Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat) C5_Br->Suzuki Pd-Catalyzed Cross-Coupling Bio1 C5-Aryl Derivatives (Kinase Inhibitors) Suzuki->Bio1 Biological Evaluation Triflation Triflation (Tf2O, Pyridine) Demeth->Triflation OH Activation Bio2 C4-Functionalized Derivatives (Receptor Modulators) Triflation->Bio2 Nucleophilic Displacement / Cross-Coupling

Fig 1. Divergent derivatization pathways for 4-methoxy-N,N-dimethylpyrimidin-2-amine.

Experimental Protocols & Mechanistic Causality

Protocol A: Regioselective C5-Bromination

To utilize the pyrimidine core in cross-coupling reactions, a halogen handle must first be installed. We utilize N-Bromosuccinimide (NBS) rather than elemental bromine ( Br2​ ) to ensure a controlled, low-concentration release of electrophilic bromine, which prevents polyhalogenation and oxidative degradation of the dimethylamino group.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Causality: DMF is selected because its high dielectric constant stabilizes the polar Wheland intermediate formed during the EAS rate-determining step.

  • Addition: Cool the solution to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect the reaction flask from light to prevent radical pathway initiation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Pour the mixture into ice water containing 5% sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine, halting the reaction and preventing side-product formation during concentration. Extract with EtOAc (3 × 50 mL), wash the combined organic layers with brine (5 × 50 mL) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Self-Validating Checkpoints:

  • LC-MS: The product mass must show a characteristic 1:1 isotopic doublet at [M+H]+ = 232.0 and 234.0 m/z, confirming the incorporation of a single bromine atom.

  • 1H-NMR: The disappearance of the C5 aromatic proton singlet (typically around δ 6.0-6.5 ppm) validates strict regioselectivity.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

The 5-bromo derivative is subjected to Suzuki-Miyaura coupling to introduce aryl vectors, a common strategy for probing the hydrophobic pockets of biological targets 3.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 equiv), arylboronic acid (1.2 equiv), and Cs2​CO3​ (2.5 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: A biphasic system is critical. Dioxane solubilizes the organic coupling partners, while water dissolves the inorganic base, facilitating the formation of the reactive boronate complex required for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) under an argon atmosphere. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the final reductive elimination step compared to monodentate ligands like PPh3​ .

  • Reaction: Heat the mixture at 90 °C for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash chromatography.

Self-Validating Checkpoints:

  • TLC: The highly conjugated cross-coupled product will exhibit intense UV activity at 254 nm compared to the starting material.

  • Colorimetric Check: A successful reaction mixture typically transitions from a reddish-orange (active Pd(0) species) to a dark grey/black suspension upon completion as catalyst degrades.

Protocol C: C4 O-Demethylation

For targets requiring a hydrogen-bond donor or a different vector at C4, the methoxy group is cleaved.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrimidine derivative in anhydrous DCM under argon and cool to -78 °C.

  • Addition: Add Boron tribromide ( BBr3​ , 1 M in DCM, 3.0 equiv) dropwise. Causality: BBr3​ is a hard Lewis acid that coordinates to the hard methoxy oxygen. The subsequent attack by bromide on the less hindered methyl group efficiently cleaves the ether bond. Excess reagent is required due to the basicity of the pyrimidine nitrogens, which will competitively coordinate the Lewis acid.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Carefully quench with MeOH at 0 °C to destroy excess BBr3​ , then concentrate. Neutralize with saturated NaHCO3​ and extract with 10% MeOH in DCM.

Quantitative Data Summaries

To establish the most robust methodology for Protocol B, various conditions were evaluated. The quantitative summary below demonstrates the superiority of bidentate palladium catalysts and cesium-based inorganic bases for this specific electron-rich pyrimidine scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H₂O901245
2 Pd(OAc)2​ / PPh3​ K2​CO3​ DMF1001262
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/H₂O90889
4 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane/H₂O 90 8 94

Note: Yields represent the coupling of 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine with phenylboronic acid. Entry 4 represents the optimal, self-validating condition utilized in Protocol B.

Biological Evaluation Relevance

Derivatives of 4-methoxy-N,N-dimethylpyrimidin-2-amine are highly prized in biological screening campaigns. The 2-aminopyrimidine motif is a classic hinge-binding pharmacophore in kinase inhibitors; the nitrogen atoms of the pyrimidine ring and the exocyclic amine act as hydrogen bond acceptors and donors, respectively, mimicking the binding of the adenine ring of ATP.

Furthermore, extensive literature highlights the potency of C5-aryl pyrimidine derivatives against various microbial strains, including S. aureus and pathogenic fungi 1. By employing the derivatization strategies outlined above, drug development professionals can systematically alter the steric bulk and electronic properties at the C4 and C5 positions, fine-tuning the molecule's pharmacokinetic profile and target selectivity.

References

  • Title: Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Source: Biomedical & Pharmacology Journal (Biomed Pharmacol J 2013;6(2)) URL: [Link]

  • Title: Efficient, Selective, and Recyclable Palladium Catalysts in Carbon−Carbon Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application Note: Effective Crystallization and Solid-State Management of 4-Methoxy-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS: 1197-11-1) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of p38 MAP kinase inhibitors and anti-inflammatory agents where the pyrimidine core acts as a fundamental hydrogen-bond acceptor/donor scaffold[1].

For drug development professionals, isolating this intermediate in a state of high chemical purity is paramount to preventing catalyst poisoning during downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings using its 5-bromo derivative)[1]. However, the physicochemical properties of the free base present unique challenges that render standard room-temperature crystallization techniques ineffective.

The Physicochemical Challenge: Causality of Phase Behavior

The most critical factor dictating the handling of 4-methoxy-N,N-dimethylpyrimidin-2-amine is its melting point, which is strictly documented at 14–15 °C [2].

The Causality of the Liquid State: Because the melting point is below standard ambient temperature and pressure (SATP, 25 °C), the free base exists as a viscous liquid or oil on the benchtop[2]. The low lattice energy of the free base is driven by the internal steric hindrance of the N,N-dimethyl group and the ether linkage, which disrupt planar stacking of the pyrimidine rings. Consequently, attempting a traditional cooling or anti-solvent crystallization of the free base at room temperature is thermodynamically impossible.

To achieve a high-purity crystalline solid, researchers must manipulate the intermolecular forces through one of two distinct pathways:

  • Reactive Crystallization (Salt Formation): Drastically increasing the lattice energy by protonating the molecule to form an ionic crystal lattice[3].

  • Cryogenic Melt Crystallization: Forcing the free base into a solid state using sub-zero temperatures.

Strategic Solution: Reactive Crystallization via Salt Formation

The preferred method for bulk purification and storage is converting the liquid free base into a pharmaceutically acceptable salt. The N1 nitrogen of the pyrimidine ring is the most basic site on the molecule (acting as the primary proton acceptor), while the exocyclic amine remains largely non-basic due to resonance delocalization into the pyrimidine ring[4].

By reacting the free base with strong acids such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), the resulting ionic interactions and hydrogen-bonding networks (e.g., N1+—H⋅⋅⋅Cl− ) drastically increase the melting point, often shifting it from 15 °C to well over 150 °C[3]. This phase shift allows for highly efficient, scalable solvent/anti-solvent crystallization at room temperature[5].

Quantitative Solid-State Properties Comparison

The following table summarizes the phase behavior and optimal handling conditions for the free base versus its representative salt forms based on homologous pyrimidine API intermediates[2][3].

PropertyFree BaseHydrochloride (HCl) Saltp-Toluenesulfonate (Tosylate) Salt
Physical State (25 °C) Viscous Liquid / OilCrystalline SolidCrystalline Solid
Melting Point 14–15 °C~ 273 °C (Decomposes)~ 172 °C
Primary Protonation Site N/AN1 (Pyrimidine Ring)N1 (Pyrimidine Ring)
Hygroscopicity High (Moisture Scavenger)ModerateLow
Optimal Crystallization Cryogenic Melt CrystallizationAnti-Solvent CrystallizationCooling Crystallization

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Hydrochloride Salt Formation and Anti-Solvent Crystallization

This is the gold-standard protocol for bulk storage and purification, ensuring a stable, free-flowing powder.

Causality & Design: 2-Methyltetrahydrofuran (2-MeTHF) is selected as the primary solvent because it completely dissolves the liquid free base but acts as a poor solvent for the highly polar HCl salt[5]. This creates an immediate, high degree of supersaturation upon acid addition, driving rapid nucleation.

  • Solubilization: Dissolve 10.0 g (approx. 65.3 mmol) of crude 4-methoxy-N,N-dimethylpyrimidin-2-amine (liquid) in 100 mL of anhydrous 2-MeTHF in a 250 mL jacketed reactor. Stir at 300 rpm.

  • Thermal Regulation: Chill the reactor to 5–10 °C. Rationale: Salt formation is highly exothermic; controlling the temperature prevents localized boiling and impurity entrapment within the rapidly forming crystal lattice.

  • Acidification: Slowly add 1.05 equivalents (68.5 mmol) of a 2M HCl solution in diethyl ether dropwise over 30 minutes[6]. A white suspension will begin to form immediately as the solubility limit of the protonated salt is breached.

  • Ostwald Ripening: Remove the cooling jacket and allow the suspension to warm to 20 °C. Stir for 2 hours. Rationale: This aging step allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, improving filtration kinetics.

  • Anti-Solvent Addition: Add 50 mL of n-heptane dropwise to force any remaining dissolved salt out of the solution, maximizing yield.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with 2 x 20 mL of cold n-heptane. Dry under vacuum at 40 °C to constant weight.

Protocol B: Cryogenic Melt Crystallization of the Free Base

Utilized strictly when downstream organometallic chemistry (e.g., Buchwald-Hartwig amination) cannot tolerate residual chloride or sulfonate counterions.

  • Solvent Minimization: Dissolve the liquid free base in an absolute minimum volume of n-pentane (ratio of 1:1 v/v).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath maintained at -20 °C.

  • Mechanical Nucleation: Scratch the inside of the glass flask vigorously with a glass stirring rod. Rationale: The acoustic cavitation and generation of microscopic glass shards provide high-energy nucleation sites to overcome the activation energy barrier of the supercooled liquid.

  • Isolation: Once crystallized, rapidly filter through a pre-chilled (-20 °C) sintered glass funnel. The solid must be stored immediately under argon at -20 °C to prevent melting.

Process Visualization

G A 4-Methoxy-N,N-dimethylpyrimidin-2-amine (Free Base Liquid, MP: 14-15 °C) B Dissolution in 2-MeTHF (0.1 - 0.2 M Concentration) A->B Step 1: Solubilization C Acidification (HCl or p-TsOH) Controlled Addition at 5-10 °C B->C Step 2: Protonation D Supersaturation & Nucleation (Ostwald Ripening at 20 °C) C->D Step 3: Phase Change E Anti-Solvent Addition (Heptane / Hexane) D->E Step 4: Yield Maximization F Vacuum Filtration & Washing (Cold Heptane Wash) E->F Step 5: Isolation G High-Purity Crystalline Salt (MP > 150 °C, Stable Solid) F->G Final Product

Caption: Workflow for reactive crystallization of pyrimidine-2-amines via salt formation.

References

1.[1] Title: US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use Source: Google Patents URL:

2.[2] Title: 4-methoxy-N,N-dimethylpyrimidin-2-amine | 1197-11-1 Source: Sigma-Aldrich URL:

3.[6] Title: (5-Methylpyrimidin-2-yl)methanamine | CAS 930272-60-9 Source: Benchchem URL:

4.[3] Title: Salts and polymorphs of pyrimidine compound, and pharmaceutical composition and preparation method and application of salts and polymorphs of pyrimidine compound Source: Patsnap Eureka URL:

5.[5] Title: US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders Source: Google Patents URL:

6.[4] Title: Salts, Binary and Ternary Cocrystals of Pyrimethamine: Mechanosynthesis, Solution Crystallization, and Crystallization from the Gas Phase Source: ACS Publications URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Methoxy-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS: 1197-11-1). The synthesis of this specific pyrimidine building block relies on a two-step nucleophilic aromatic substitution (SNAr) sequence starting from 2,4-dichloropyrimidine.

While the theoretical pathway is straightforward, practical execution often suffers from poor regioselectivity in the first step and stalled conversion in the second. This guide breaks down the mechanistic causality behind these issues and provides self-validating, field-proven protocols to maximize your yield.

Quantitative Data Summary

To establish a baseline for your experiments, compare your current reaction parameters against our optimized standards below:

ParameterStep 1: Regioselective MethoxylationStep 2: High-Pressure Amination
Starting Material 2,4-Dichloropyrimidine2-Chloro-4-methoxypyrimidine
Nucleophile Sodium Methoxide (NaOMe)Dimethylamine (HN(CH3)2)
Equivalents 1.0 eq (Strictly controlled)3.0 – 5.0 eq (Large excess)
Solvent Anhydrous MethanolAnhydrous THF or Ethanol
Temperature 0 °C100 °C (Sealed Pressure Vessel)
Reaction Time 2 – 4 hours12 – 16 hours
Expected Yield 75 – 85%80 – 90%
Primary Risk C-2 Regioisomer / DimethoxylationIncomplete conversion / Hydrolysis
Synthesis Workflow & Mechanistic Pathway

Synthesis SM 2,4-Dichloropyrimidine (Starting Material) Int 2-Chloro-4-methoxypyrimidine (Major Intermediate) SM->Int NaOMe (1.0 eq) MeOH, 0°C SNAr at C-4 Side 4-Chloro-2-methoxypyrimidine (Minor Byproduct) SM->Side SNAr at C-2 (Higher Temp) Prod 4-Methoxy-N,N-dimethylpyrimidin-2-amine (Target Product) Int->Prod HN(CH3)2 (Excess) THF, 100°C SNAr at C-2

Two-step regioselective synthesis workflow for 4-methoxy-N,N-dimethylpyrimidin-2-amine.

Troubleshooting Guides & FAQs

Q: Why am I getting a high percentage of 4-chloro-2-methoxypyrimidine instead of the desired 2-chloro-4-methoxypyrimidine in Step 1? A: This is a classic failure of kinetic vs. thermodynamic control. The C-4 position of the pyrimidine ring is inherently more electrophilic due to the asymmetric distribution of the Lowest Unoccupied Molecular Orbital (LUMO) [1]. Kinetically, nucleophilic attack by methoxide prefers C-4. However, if you allow the reaction temperature to rise above 0 °C or add the methoxide too quickly, you provide enough thermal energy to overcome the activation barrier for C-2 substitution, ruining your regioselectivity.

Q: My Step 2 amination is stalling at 30% conversion even after 24 hours. How can I drive it to completion? A: The methoxy group installed in Step 1 is strongly electron-donating via resonance (+M effect). This donates electron density directly into the pyrimidine ring, significantly dampening the electrophilicity of the remaining C-2 carbon [2]. Standard room-temperature SNAr will fail. To overcome this high activation energy barrier, you must force the reaction at 100 °C. Because dimethylamine is a gas at standard conditions, boiling it in an open flask simply vents your reagent. You must use a sealed pressure vessel (autoclave or heavy-walled pressure tube) to keep the amine dissolved in the liquid phase.

Q: I am observing a significant amount of a highly polar byproduct in Step 2. What is it? A: You are likely synthesizing 4-methoxy-1H-pyrimidin-2-one, a hydrolysis byproduct. If you are using aqueous dimethylamine (e.g., a 40% solution in water), the hydroxide/water present will competitively attack the C-2 position at elevated temperatures. To prevent this, strictly exclude water by switching to an anhydrous solution of dimethylamine in THF or ethanol [3].

Troubleshooting Issue Issue: Low Yield of Target Product Q1 Step 1: Methoxylation Regioselectivity Loss? Issue->Q1 Q2 Step 2: Amination Incomplete Conversion? Issue->Q2 Sol1A Cause: Over-reaction Fix: Strictly use 1.0 eq NaOMe Q1->Sol1A Sol1B Cause: C-2 Attack Fix: Maintain temp ≤ 0°C Q1->Sol1B Sol2A Cause: Deactivated Ring Fix: Sealed tube, 100°C, excess amine Q2->Sol2A Sol2B Cause: Hydrolysis to Pyrimidinone Fix: Use anhydrous THF/EtOH Q2->Sol2B

Troubleshooting logic tree for identifying and resolving common synthesis bottlenecks.

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Regioselective Synthesis of 2-Chloro-4-methoxypyrimidine

Causality Focus: Kinetic trapping of the C-4 substitution product.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) in anhydrous methanol (100 mL).

  • Kinetic Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Do not rush this step; ambient heat will trigger C-2 substitution.

  • Nucleophile Addition: Prepare a solution of sodium methoxide (3.62 g, 67.1 mmol, exactly 1.0 eq) in anhydrous methanol (50 mL). Add this solution dropwise via an addition funnel over 1 hour, maintaining the internal temperature at ≤ 0 °C.

  • Maturation: Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (50 mL) to neutralize any unreacted methoxide, preventing over-reaction during concentration. Extract with ethyl acetate (3 x 100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: (Hexane:EtOAc 4:1) should show complete consumption of the starting material.

    • 1H NMR (CDCl3): Verify regioselectivity. The crude spectrum must show two distinct doublets in the aromatic region (~8.2 ppm and ~6.7 ppm) confirming the asymmetric C-4 substitution. Symmetric signals indicate the formation of the undesired 2,4-dimethoxypyrimidine byproduct.

Protocol 2: High-Pressure Amination to 4-Methoxy-N,N-dimethylpyrimidin-2-amine

Causality Focus: Overcoming resonance-deactivation via thermal and pressure forcing.

  • Preparation: In a heavy-walled pressure tube (or autoclave) equipped with a Teflon-lined screw cap, add the 2-chloro-4-methoxypyrimidine intermediate (5.0 g, 34.6 mmol) from Protocol 1.

  • Anhydrous Reagent: Add a 2.0 M solution of anhydrous dimethylamine in THF (86.5 mL, 173 mmol, 5.0 eq). Causality: The massive excess drives the equilibrium forward, while the anhydrous THF prevents hydrolysis of the deactivated C-2 chloride.

  • Thermal Forcing: Seal the pressure tube tightly. Heat the mixture in an oil bath set to 100 °C for 16 hours.

  • Workup: Cool the vessel completely to room temperature before opening to prevent the sudden release of pressurized dimethylamine gas. Concentrate the mixture under reduced pressure to remove THF and excess amine. Partition the residue between dichloromethane (100 mL) and water (50 mL). Extract the aqueous layer with DCM (2 x 50 mL), dry the combined organics over Na2SO4, and evaporate.

  • Self-Validation Checkpoint:

    • LC-MS: Should indicate a dominant peak with a mass of m/z 154[M+H]+.

    • 1H NMR (CDCl3): Confirm the product structure. Look for a singlet at ~3.1 ppm integrating for 6 protons (the N,N-dimethyl group) and a singlet at ~3.9 ppm integrating for 3 protons (the methoxy group), alongside the two pyrimidine aromatic doublets.

References
  • Xu, C., Cheng, C., Liu, H., & Liu, B. (2011). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Letters in Organic Chemistry, 8(8), 545-548. Available at: [Link][1]

  • National Institutes of Health (PMC). (2021). Recent Advances in Pyrimidine-Based Drugs. Available at:[Link][2]

Sources

I. Core Methodology: Self-Validating Pinner-Type Pyrimidine Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have spent years optimizing pyrimidine scaffolds for kinase inhibitor libraries and antiviral drug development. Pyrimidine ring formation—whether through classical Pinner-type condensations or multicomponent Biginelli reactions—is notoriously sensitive to subtle electronic and steric variations.

This guide bypasses generic advice to focus on the causality behind reaction failures. Below, you will find a self-validating experimental protocol, deep-dive troubleshooting FAQs, and quantitative optimization data to ensure your cyclizations are robust, regioselective, and scalable.

The condensation of an unsymmetrical 1,3-dicarbonyl compound with an amidine hydrochloride is a cornerstone of pyrimidine synthesis 1[1]. However, simply mixing reagents often leads to stalled intermediates. The following protocol is engineered as a self-validating system , meaning you cannot proceed to the next step without analytical confirmation of the previous one.

Step 1: Amidine Free-Basing & Activation

  • Action: Suspend the amidine hydrochloride (1.0 eq) in anhydrous ethanol under nitrogen. Portion-wise, add sodium ethoxide (1.1 eq) at 0 °C.

  • Causality: Amidine salts are bench-stable but nucleophilically inert. The base liberates the free amidine, but excess base can trigger unwanted self-condensation of the starting materials.

  • Validation Checkpoint: The reaction must transition from a clear suspension to a cloudy mixture containing a fine white precipitate (NaCl). Spot the mixture on wet pH paper; a pH > 9 confirms successful free-basing. Do not proceed until the precipitate forms.

Step 2: Electrophile Addition & Intermediate Formation

  • Action: Add the 1,3-dicarbonyl compound (1.0 eq) dropwise over 15 minutes while maintaining the temperature at 0 °C.

  • Causality: Adding the dicarbonyl at low temperatures prevents the highly reactive free amidine from acting as a base and triggering Knoevenagel-type side reactions. The initial nucleophilic attack forms an uncyclized intermediate.

  • Validation Checkpoint: After 1 hour, take a 10 µL aliquot, quench in water/ethyl acetate, and analyze the organic layer via LC-MS. You must observe the mass of the uncyclized intermediate [M+H]+ . If only starting materials are present, your amidine was not fully free-based.

Step 3: Thermodynamically Driven Cyclodehydration

  • Action: Slowly warm the reaction to room temperature, then heat to reflux (78 °C) for 4–12 hours.

  • Causality: The formation of the stable, aromatic pyrimidine ring requires the elimination of two water molecules. This step is endothermic and entropically driven; it will not proceed to completion at room temperature.

  • Validation Checkpoint: Monitor via TLC (UV 254 nm). The intermediate spot will disappear, replaced by a highly UV-active, lower-Rf spot (the aromatic pyrimidine). The reaction is complete when the intermediate mass is no longer detectable by LC-MS.

II. Mechanistic Pathways & Logical Relationships

Understanding the mechanism is critical for troubleshooting. In multicomponent reactions like the Biginelli synthesis (yielding dihydropyrimidinones or DHPMs), the order of intermediate formation dictates the success of the reaction and the profile of side products 2[2].

G Start Aldehyde + Urea + 1,3-Dicarbonyl Iminium Iminium Pathway (Acid Catalyzed) Start->Iminium Aldehyde + Urea Knoevenagel Knoevenagel Pathway (Base Promoted) Start->Knoevenagel Aldehyde + 1,3-Dicarbonyl Enamine Enamine Pathway (Lewis Acid) Start->Enamine Urea + 1,3-Dicarbonyl Int1 Acylimine Intermediate Iminium->Int1 Int2 Alkylidene Intermediate Knoevenagel->Int2 Int3 Enamine Intermediate Enamine->Int3 Product Dihydropyrimidinone (DHPM) Int1->Product + 1,3-Dicarbonyl Int2->Product + Urea Int3->Product + Aldehyde

Caption: Biginelli multicomponent reaction pathways leading to DHPM formation.

III. Troubleshooting FAQs

Q1: I am using an unsymmetrical 1,3-dicarbonyl compound, and LC-MS shows a 1:1 mixture of two products with the exact same mass. How do I control the regioselectivity? A1: You are observing the formation of regioisomers. This occurs because the two carbonyl carbons on your 1,3-dicarbonyl have similar electrophilicity, allowing the amidine nitrogens to attack either site indiscriminately.

  • The Fix: Regioselectivity is governed by electronic and steric differentiation 1[1]. To force the reaction down one pathway, you must alter the sterics of the amidine (e.g., using a bulkier protecting group temporarily) or run the initial nucleophilic addition step at cryogenic temperatures (-78 °C) to maximize the energy difference between the two transition states.

G A Analyze Crude via LC-MS B Multiple Peaks Same m/z? A->B C Regioisomeric Mixture B->C Yes D Single Product B->D No E Increase Steric Bulk on Amidine C->E F Lower Reaction Temp to -78°C C->F G Re-evaluate Ratio E->G F->G G->B

Caption: Iterative troubleshooting workflow for resolving pyrimidine regioselectivity.

Q2: My Biginelli reaction is stalling at 30% yield, and I see a lot of unreacted 1,3-dicarbonyl. Should I add more urea? A2: Counterintuitively, no . Adding excess urea can actually slow the reaction and lower yields . If the reaction is proceeding via the iminium mechanism (acid-catalyzed), excess urea will outcompete the 1,3-dicarbonyl for the iminium intermediate, forming a "bisureide" dead-end complex.

  • The Fix: Instead of excess urea, use an excess of the aldehyde. This drives the equilibrium toward the formation of the crucial acylimine intermediate, accelerating the desired pathway and drastically improving yields.

Q3: I am synthesizing a fused pyrrolo[2,3-d]pyrimidine, but the final cyclization step is failing. The intermediate just degrades upon heating. A3: Fused pyrimidine ring formation is highly sensitive to the pH of the cyclization environment. If you are cyclizing a 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol intermediate under acidic conditions, incomplete hydrolysis of the acetal protecting group will completely halt cyclization 3[3].

  • The Fix: Do not heat immediately. Stir the intermediate in aqueous HCl at room temperature for 1 hour to ensure complete acetal deprotection (verify via LC-MS). Only after the free aldehyde is fully liberated should you apply heat (80–100 °C) to drive the intramolecular cyclization.

IV. Quantitative Data: Optimizing Reaction Conditions

When classical methods fail, transitioning to catalytic or ionic liquid systems can force difficult cyclizations to completion. The table below summarizes the profound impact of solvent and catalyst selection on the yield of a standard Biginelli pyrimidine synthesis, demonstrating how stabilizing the enol tautomer of the 1,3-dicarbonyl drastically improves efficiency 2[2].

Catalytic SystemSolvent EnvironmentTemperature (°C)Reaction Time (h)Isolated Yield (%)
None (Thermal Control)Solvent-Free901.016%
None (Solvent Effect)BMI·PF6 (Ionic Liquid)1001.035%
28% HSiW/Y (Lewis Acid)Solvent-Free901.065%
28% HSiW/Y (Lewis Acid) BMI·PF6 (Ionic Liquid) 100 1.0 95%

Note: The synergistic effect of the Lewis acid catalyst and the ionic liquid solvent (BMI·PF6) promotes the tautomeric shift to the highly reactive enol form, preventing side-reactions and maximizing yield.

V. References

  • Benchchem - Technical Support Center: Synthesis of Substituted Pyrimidines. Available at:

  • RSC Publishing - Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. Available at:

  • chim.it - Chemistry and biology of 3,4-dihydropyrimidin-2(1H)-one (or thione) derivatives obtained by the Biginelli multicomponent reaction. Available at:

  • Benchchem - Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at:

Sources

methods for removing N-oxide impurities from pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and troubleshooting solutions for a common challenge in pyrimidine chemistry: the formation and removal of N-oxide impurities.

N-oxidation can occur as an undesired side reaction during the synthesis of pyrimidine derivatives, leading to purification challenges and reduced yields.[1] This center provides a structured approach to identifying, removing, and preventing these impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.

Part 1: Identifying and Removing N-Oxide Impurities

Question 1: My reaction mixture shows a highly polar spot on TLC that I suspect is an N-oxide. How can I confirm its presence and effectively remove it?

Answer: Your suspicion is likely correct. N-oxides are significantly more polar than their parent pyrimidine counterparts due to the N-O bond. This leads to lower Rf values on normal-phase TLC.

Confirmation: The most definitive method for confirmation is LC-MS analysis. The N-oxide will have a mass of +16 Da compared to the desired pyrimidine product.

Removal Strategy: The most common and effective strategy for removing N-oxide impurities is chemical reduction (deoxygenation) back to the parent pyrimidine. Several methods are available, and the choice depends on the functional group tolerance of your molecule.

Part 2: Chemical Deoxygenation Methods

This section details common deoxygenation protocols. The choice of reagent is critical and should be based on the stability of other functional groups in your molecule.

FAQ 1: Which deoxygenation reagent should I choose?

Answer: The selection depends on your substrate's sensitivity. Here is a summary to guide your decision:

Reagent/MethodTypical ConditionsAdvantagesDisadvantages/Incompatibilities
Phosphorus Trichloride (PCl₃) Chloroform or Dichloromethane, 0 °C to RTEfficient, relatively fast, and widely used.Can be harsh; sensitive functional groups (alcohols, some esters) may react. Does not typically chlorinate the ring.[2]
Catalytic Hydrogenation H₂, Pd/C catalyst, various solvents (MeOH, EtOH)Mild, high-yielding, and clean byproducts.[3]Will reduce other functional groups like alkenes, alkynes, nitro groups, and some benzyl ethers.
Sulfur Dioxide (in situ) MsCl, Et₃N in CH₂Cl₂Mild, avoids chlorination of the pyrimidine ring.[4]The reaction generates sulfur dioxide gas.
Titanium(IV) Chloride/Tin(II) Chloride TiCl₄/SnCl₂ in CH₂Cl₂ or CH₃CNEfficient and works under mild conditions.[5]Requires handling of moisture-sensitive Lewis acids.
FAQ 2: My pyrimidine has a reducible group like a nitro or alkene. What is the safest deoxygenation method?

Answer: In this scenario, catalytic hydrogenation is not suitable. Your best options would be methods known for their chemoselectivity. Deoxygenation using PCl₃ is often a good choice, as it typically does not affect nitro groups or simple alkenes.[2] Alternatively, the in situ generation of sulfur dioxide with methanesulfonyl chloride (MsCl) and triethylamine is a mild method that proceeds without chlorination of the pyridine nucleus, suggesting good functional group tolerance.[4]

Experimental Protocols

Protocol 1: Deoxygenation using Phosphorus Trichloride (PCl₃)

This protocol is a robust method for the deoxygenation of many pyrimidine N-oxides.

Causality: PCl₃ acts as an oxygen acceptor. The phosphorus(III) center is readily oxidized to phosphorus(V) (in the form of POCl₃), while the N-oxide is reduced. This method is effective but can be harsh, so it's best for robust molecules.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrimidine N-oxide (1.0 eq) in an anhydrous solvent such as chloroform or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add phosphorus trichloride (PCl₃) (typically 1.1 to 1.5 eq) dropwise to the stirred solution. The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting N-oxide is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude pyrimidine by column chromatography.

Protocol 2: Deoxygenation via Catalytic Hydrogenation

This is a mild and clean method suitable for molecules lacking other reducible functional groups.[3]

Causality: The palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen from H₂ gas to the N-oxide, cleaving the N-O bond and producing water as the only byproduct.

Step-by-Step Methodology:

  • Setup: To a solution of the pyrimidine N-oxide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

  • Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deoxygenated pyrimidine.

  • Purification: Further purification can be performed by column chromatography or recrystallization if necessary.

Diagram 1: Deoxygenation Workflow This diagram illustrates the general workflow for removing N-oxide impurities.

G cluster_synthesis Pyrimidine Synthesis cluster_reduction Deoxygenation cluster_purification Purification start Crude Product (Pyrimidine + N-Oxide Impurity) reduction Chemical Reduction (e.g., PCl₃ or H₂/Pd/C) start->reduction Select Reagent purify Column Chromatography or Recrystallization reduction->purify Work-up end Pure Pyrimidine purify->end

Caption: General workflow for the removal of N-oxide impurities.

Part 3: Purification by Column Chromatography

Question: I've completed the deoxygenation, but separating the product from residual starting material or byproducts is difficult. What are some best practices for column chromatography of pyrimidines?

Answer: Purifying pyrimidine derivatives can be challenging due to their polarity.[6] Here are some expert tips:

  • TLC is Key: Always develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your desired product. Common solvent systems are mixtures of a non-polar solvent like hexanes or dichloromethane (DCM) with a more polar solvent like ethyl acetate or methanol.[6]

  • Dealing with Polarity: If your compound streaks or fails to move from the baseline even in high concentrations of ethyl acetate, gradually add methanol to your eluent system (e.g., 1-10% methanol in DCM).[7]

  • Tailing of Basic Amines: Pyrimidines are basic and can interact strongly with the acidic silica gel, causing significant peak tailing. To counteract this, add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (typically 0.1-1%) to your mobile phase. This will improve the peak shape dramatically.[7]

  • Column Packing: Ensure your column is packed uniformly to avoid channeling. A silica gel to crude sample weight ratio of 30:1 to 50:1 is a good starting point.[6]

  • Sample Loading: For best separation, dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) is often superior for less soluble compounds.[8]

Diagram 2: Troubleshooting Column Chromatography A decision tree for optimizing the purification of pyrimidine derivatives.

G start Problem with Column Chromatography q1 Is the compound streaking or tailing? start->q1 q2 Is the compound not moving from baseline? start->q2 q3 Poor separation from impurities? start->q3 ans1 Add 0.1-1% Triethylamine or Pyridine to eluent. q1->ans1 Yes ans2 Increase eluent polarity. Start adding 1-10% Methanol to DCM or Ethyl Acetate. q2->ans2 Yes ans3 Optimize solvent system with TLC. Try a different solvent combination (e.g., Hexane/Acetone vs. DCM/MeOH). Consider dry loading. q3->ans3 Yes

Caption: Decision tree for troubleshooting pyrimidine purification.

Part 4: Preventing N-Oxide Formation

Question: Can I prevent the N-oxide from forming in the first place?

Answer: Prevention is often the best strategy. N-oxide formation is typically an oxidation process. If you suspect it's occurring due to air exposure over long reaction times or during workup, here are some preventative measures:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon. This is particularly important for sensitive substrates or reactions that require elevated temperatures for extended periods.[9]

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Store Amines as Salts: If you are using a pyrimidine amine that is prone to air oxidation upon storage, consider storing it as a salt (e.g., hydrochloride). The protonated nitrogen is less susceptible to oxidation.[1]

By implementing these strategies, you can minimize the formation of N-oxide impurities, leading to cleaner reactions and simpler purifications.

References

  • Kashima, H., et al. (n.d.). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. ResearchGate. [Link]

  • Sagdullina, D., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of aza-aromatics. [Link]

  • Balicki, R., & Cybulski, M. (n.d.). Simple and Efficient Deoxygenation of Heteroaromatic N-Oxides Using TiCl4/SnCl2. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. [Link]

  • Bjørsvik, H. R., et al. (2005). A novel efficient deoxygenation process for N-heteroarene N-oxides. PubMed. [Link]

  • Dziedzic, P., et al. (2021). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. MDPI. [Link]

  • Tang, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. [Link]

  • Stackhouse, P. W. (2025, August 24). Evidence for a New Oxidation Mechanism for Sulfur Dioxide from Laboratory Measurements. MDPI. [Link]

  • Wachs, I. E. (n.d.). Molecular structure–reactivity relationships for the oxidation of sulfur dioxide over supported metal oxide catalysts. Lehigh University. [Link]

  • ResearchGate. (2013, February 14). Is there any antioxidant to avoid the formation of N-Oxide?. [Link]

  • Chemistry Stack Exchange. (2016, February 2). Removal of oxygen from pyridine N-oxide. [Link]

  • Asian Journal of Chemistry. (2014, December 24). Enhancement Mechanism on Removal of NO in Shipping Desulphurization System Using NaOH Solution. [Link]

  • Neumeier, M., et al. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Link]

  • YouTube. (2025, January 15). Sulphur Dioxide and Oxides of Nitrogen. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. [Link]

Sources

assessing the stability of 4-methoxy-N,N-dimethylpyrimidin-2-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for analytical chemists, synthetic researchers, and drug development professionals investigating the physicochemical stability of 4-methoxy-N,N-dimethylpyrimidin-2-amine .

Understanding the degradation kinetics of functionalized pyrimidines is critical for formulation development, analytical method validation, and synthetic route optimization. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the mechanistic causality behind the molecule's behavior and self-validating protocols to ensure your data is robust.

I. Frequently Asked Questions (FAQs): Mechanistic & Analytical Insights

Q1: During forced degradation in 0.1 M HCl, I observe a major degradant with a mass shift of -14 Da. What is the structural basis for this? A: This -14 Da mass shift corresponds to the loss of a methylene equivalent, which is the hallmark of acid-catalyzed methoxy group hydrolysis. Under acidic conditions, the pyrimidine ring is protonated, preferentially at the N3 position due to resonance donation from the C2-dimethylamino group. This protonation severely depletes electron density at the C4 position, activating it toward nucleophilic attack by water. The addition of water and subsequent elimination of methanol yields a hydroxyl group, which rapidly tautomerizes to the thermodynamically stable oxo form. The resulting product is 2-(dimethylamino)pyrimidin-4(1H)-one. For foundational studies on this mechanism, refer to the [1].

Q2: Why does the C2-dimethylamino group remain intact while the C4-methoxy group cleaves under strongly basic conditions (pH 12)? A: This regioselectivity is governed by the principles of [2]. In basic media, the hydroxide ion acts as a strong nucleophile. While the pyrimidine ring is inherently electron-deficient, SNAr regioselectivity is dictated by leaving group ability. The methoxide ion (-OCH3) is a significantly better leaving group than the dimethylamide ion (-N(CH3)2). Consequently, hydroxide selectively attacks C4, forming a transient Meisenheimer complex before expelling methoxide [3].

Q3: Why does 4-methoxy-N,N-dimethylpyrimidin-2-amine exhibit severe peak tailing during LC-MS analysis? A: The exocyclic N,N-dimethylamino group and the pyrimidine ring nitrogens are basic. When using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the molecule is fully protonated and interacts strongly with residual silanol groups on standard C18 stationary phases via secondary ion-exchange mechanisms. Solution: Use a column designed for basic analytes (e.g., charged-surface hybrid particles) or switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to analyze the compound in its neutral state.

II. Troubleshooting Guide: Assay Discrepancies

Issue: Non-linear degradation kinetics observed during the first 2 hours of acidic incubation.

  • Root Cause: Incomplete thermal equilibration or buffer capacity exhaustion. If the compound is added as a highly concentrated free-base, it can locally shift the pH of the 0.1 M HCl solution, temporarily altering the degradation rate until equilibrium is reached.

  • Solution: Verify the final pH of the solution after spiking the analyte. Pre-equilibrate all buffer solutions to the target temperature (e.g., 40°C) for at least 30 minutes prior to analyte introduction to ensure steady-state kinetics from t=0.

Issue: Degradation is detected in the t=0 (control) samples.

  • Root Cause: The quenching mechanism is failing. If you are diluting an acidic or basic sample directly into a neutral mobile phase without explicitly neutralizing the pH, hydrolysis will continue inside the autosampler vial while awaiting injection.

  • Solution: Implement a high-capacity neutralizing quench. For acidic samples, quench 1:1 with a high-molarity Tris buffer (pH 8.0). For basic samples, quench with 0.2 M Acetate buffer (pH 4.0).

III. Quantitative Data: pH-Dependent Kinetic Stability

The following table summarizes the expected kinetic stability of 4-methoxy-N,N-dimethylpyrimidin-2-amine under various pH conditions at 40°C.

pH ConditionBuffer SystemHalf-Life (t½)Primary DegradantDegradation Mechanism
1.20.1 M HCl4.2 hours2-(dimethylamino)pyrimidin-4(1H)-oneAcid-catalyzed hydrolysis
4.550 mM Acetate> 14 daysNoneStable
7.450 mM Phosphate> 30 daysNoneStable
10.050 mM Borate18.5 hours2-(dimethylamino)pyrimidin-4(1H)-oneSNAr (Hydroxide attack)
12.00.1 M NaOH2.1 hours2-(dimethylamino)pyrimidin-4(1H)-oneSNAr (Hydroxide attack)

IV. Mechanistic and Workflow Visualizations

MechanisticPathways SM 4-methoxy-N,N-dimethyl- pyrimidin-2-amine Acid Acidic Media (H+) Protonation at N3 SM->Acid pH < 3 Base Basic Media (OH-) Direct SNAr at C4 SM->Base pH > 10 AcidInt Activated C4 Water Nucleophilic Attack Acid->AcidInt Product 2-(dimethylamino) pyrimidin-4(1H)-one (-14 Da Mass Shift) AcidInt->Product -CH3OH BaseInt Meisenheimer Complex Formation Base->BaseInt BaseInt->Product -CH3O-

Fig 1: Divergent acid/base degradation pathways converging on the pyrimidin-4(1H)-one product.

StabilityWorkflow Step1 1. Stock Preparation 1 mg/mL in Aprotic Solvent Step2 2. Buffer Dilution pH 1.2, 4.5, 7.4, 10.0, 12.0 Step1->Step2 Step3 3. Thermal Incubation 40°C & 60°C (ICH Q1A) Step2->Step3 Step4 4. Aliquot Quenching Neutralize to pH 7.4 Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify SM & Degradants Step4->Step5

Fig 2: Step-by-step ICH-compliant forced degradation workflow for stability profiling.

V. Validated Experimental Methodology

To generate reliable kinetic data, follow this self-validating protocol aligned with [4].

Step 1: Stock Solution Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of 4-methoxy-N,N-dimethylpyrimidin-2-amine in anhydrous Acetonitrile.

  • Causality: Utilizing an aprotic solvent prevents premature solvolysis of the highly reactive methoxy group during storage, establishing a true, uncompromised t=0 baseline.

Step 2: Buffer Incubation

  • Action: Dilute the stock 1:10 (final concentration 0.1 mg/mL) into pre-warmed (40°C) aqueous buffers (0.1 M HCl, 50 mM Acetate pH 4.5, 50 mM Phosphate pH 7.4, 0.1 M NaOH).

  • Causality: A 10-fold dilution ensures the buffer capacity completely overwhelms any localized pH shift caused by the intrinsic basicity of the pyrimidine's dimethylamino group.

Step 3: Aliquot Quenching (Crucial Step)

  • Action: At designated time points (t=0, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately mix 1:1 with 50 µL of a neutralizing quench buffer (e.g., 0.2 M Tris pH 8.0 for acid samples; 0.2 M Acetate pH 4.0 for base samples).

  • Causality: Instantly shifting the pH to physiological neutrality (pH ~7.4) halts both acid-catalyzed protonation at N3 and base-mediated SNAr at C4, "locking" the degradation profile for accurate downstream LC-MS quantification.

Step 4: System Validation Check (Self-Validating Protocol)

  • Action: Prepare a "mock" t=0 sample by adding the compound directly into a pre-mixed solution of the degradation buffer and the quenching buffer. Analyze immediately, and then again after 24 hours in the autosampler (held at 4°C).

  • Causality: If the peak area deviates by <1% after 24 hours, it conclusively proves that your quench completely arrests degradation. This self-validation step guarantees that any observed degradation in your actual samples occurred during the incubation, not while waiting in the autosampler queue.

VI. References

  • Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides Source: PubMed (Biochim Biophys Acta) URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (NIH) URL:[Link]

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

Technical Support Center: Purification of 4-methoxy-N,N-dimethylpyrimidin-2-amine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 4-methoxy-N,N-dimethylpyrimidin-2-amine. The inherent basicity of this compound presents specific, yet manageable, hurdles during flash column chromatography on standard silica gel. This document provides in-depth, experience-driven solutions, troubleshooting guides, and validated protocols to ensure a successful and efficient purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this and similar basic compounds.

Q1: Why is my 4-methoxy-N,N-dimethylpyrimidin-2-amine streaking (tailing) on the silica gel column?

The primary cause of peak tailing or streaking for this compound is the strong acid-base interaction between the basic dimethylamino group and the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[1][2] This interaction leads to a non-ideal adsorption/desorption equilibrium, causing the compound to elute slowly and over a broad range of fractions, resulting in poor separation and dilute product.

Q2: What is the best starting solvent system to try for this purification?

For moderately polar compounds like this pyrimidine derivative, a good starting point for thin-layer chromatography (TLC) analysis is a mixture of Hexane/Ethyl Acetate (1:1) or Dichloromethane/Methanol (95:5) .[3] Critically, due to the basic nature of the analyte, it is highly recommended to add a basic modifier, such as 1-2% triethylamine (TEA) , to your eluent from the very beginning to mitigate the peak tailing issue.[1]

Q3: Should I use wet loading or dry loading for my sample?

Dry loading is strongly recommended. [3][4] This technique involves pre-adsorbing your crude sample onto a small amount of silica gel and then loading the resulting dry, free-flowing powder onto the column. Dry loading prevents issues caused by dissolving the sample in a strong solvent that can disrupt the initial separation at the top of the column, leading to significantly better peak shape and resolution compared to wet loading.[5]

Q4: Can this compound decompose on silica gel? How do I check?

While not inherently unstable, some sensitive amines can degrade on acidic silica gel.[6] To verify stability, you can perform a simple 2D TLC test. Spot your crude mixture on a TLC plate, run it in one direction with your chosen eluent, and then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that decomposition occurred on the plate, and a similar process is likely happening on your column.[6]

Q5: Are there alternative stationary phases I can use if silica gel fails?

Yes. If modifying the mobile phase does not resolve the issue, consider changing the stationary phase.

  • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds like amines.[7]

  • Amine-functionalized Silica: This is an excellent, albeit more expensive, option. The functionalized surface minimizes the acid-base interactions, often allowing for successful purification with simple solvent systems like hexane/ethyl acetate without any basic additives.[2]

  • Reversed-Phase (C18) Silica: For highly polar compounds that are difficult to retain or separate on normal phase silica, reversed-phase chromatography using polar solvents like water and acetonitrile can be an effective strategy.[8][9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the purification of 4-methoxy-N,N-dimethylpyrimidin-2-amine.

Problem 1: Severe Peak Tailing/Streaking
  • Primary Cause: Strong interaction between the basic amine and acidic silica gel.[2]

  • Solution A (Recommended): Modify the Mobile Phase. This is the most common and effective solution. The basic additive acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute symmetrically.

    • Action: Add 1-2% (v/v) of triethylamine (TEA) to your eluent mixture (e.g., for 500 mL of eluent, add 5-10 mL of TEA).[1]

    • For Very Polar Systems: If using a highly polar system like Dichloromethane/Methanol, a solution of 1-10% ammonia in methanol can be used as the polar component of the mobile phase.[10]

  • Solution B: Deactivate the Silica Gel.

    • Action: Before packing, the silica gel can be pre-treated by slurrying it in the chosen eluent containing 2% TEA for 15-20 minutes.[4] This neutralizes the stationary phase before the sample is introduced.

  • Solution C: Change the Stationary Phase.

    • Action: Switch to a less acidic stationary phase like neutral alumina or use amine-functionalized silica as described in the FAQ section.[2][6]

Problem 2: The Compound Won't Elute from the Column
  • Cause A: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the eluent (gradient elution). If you started with 20% Ethyl Acetate in Hexane, you can slowly increase it to 30%, 40%, and so on. This will increase the eluting power of the mobile phase.

  • Cause B: The compound has decomposed or is irreversibly adsorbed onto the column.

    • Solution: First, perform the 2D TLC stability test mentioned in the FAQs.[6] If decomposition is confirmed, you must use a less acidic stationary phase like neutral alumina or a deactivated silica gel.

Problem 3: Poor Separation from Impurities (Co-elution)
  • Cause: The chosen solvent system does not provide adequate selectivity for the compounds in your mixture.[3]

    • Solution A: Optimize the Solvent System. Test a variety of solvent systems with different selectivities during the TLC method development stage. For example, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Methanol or Toluene/Acetone (always with a basic modifier).

    • Solution B: Use a Slower/Shallower Gradient. If using a gradient elution, making the increase in polarity more gradual can often improve the separation between closely eluting compounds.

    • Solution C: Increase the Amount of Silica. For very difficult separations, increasing the silica gel to crude compound ratio (e.g., from 50:1 to 100:1 by weight) can improve resolution.[11]

Problem 4: The Compound Elutes in the Solvent Front
  • Cause: The mobile phase is too polar, causing all components to move with the solvent without interacting with the stationary phase.

    • Solution: Decrease the polarity of your starting eluent. If your compound has an Rf of >0.5 on TLC, reduce the proportion of the polar solvent (e.g., go from 50% Ethyl Acetate in Hexane to 20%). An ideal starting Rf on TLC for flash chromatography is around 0.2-0.3.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This initial step is crucial for determining the optimal solvent system before committing to the full column.

  • Prepare Stock Solutions: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot the crude mixture onto at least three different TLC plates.

  • Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Use the systems suggested in Table 1 as a starting point.

  • Analyze the Results: After developing and drying the plates, visualize the spots under a UV lamp (254 nm).

  • Select the Optimal System: The ideal solvent system is one that moves the target compound to an Rf (Retention factor) value of approximately 0.2-0.3 and shows good separation from all major impurities.[11]

Protocol 2: Flash Column Chromatography with Triethylamine (TEA) Modifier

This protocol outlines the standard procedure using the most common solution for purifying basic amines.

  • Column Preparation:

    • Select a column of appropriate size. A silica gel to crude sample weight ratio of 50:1 is a good starting point.[3]

    • Prepare the initial, low-polarity eluent (as determined by TLC) containing 1-2% (v/v) TEA.

    • Create a slurry of silica gel in this eluent.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring a level surface. Do not let the column run dry.[12][13]

    • Add a thin (0.5-1 cm) layer of sand on top of the packed silica to protect the bed during sample loading.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, ensuring an even layer.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure to begin the elution at a flow rate where the solvent level drops approximately 5-7 cm per minute.[12]

    • Collect fractions of a suitable size (a good rule of thumb is a fraction volume equal to about one-quarter of the packed silica volume).[11]

    • If a gradient is required, gradually increase the proportion of the more polar solvent.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-methoxy-N,N-dimethylpyrimidin-2-amine.

Section 4: Data & Visualization

Data Tables

Table 1: Suggested Starting Solvent Systems for TLC Analysis.

Solvent System Ratio (v/v) Modifier Recommended Use
Hexane / Ethyl Acetate 9:1 to 1:1 1-2% TEA Good starting point for moderately polar compounds.[3]
Dichloromethane / Methanol 98:2 to 90:10 1-2% TEA For more polar compounds that show low Rf in Hex/EtOAc.[10]

| Toluene / Acetone | 9:1 to 7:3 | 1-2% TEA | Offers different selectivity, useful for difficult separations. |

Table 2: Common Mobile Phase Modifiers for Amine Chromatography on Silica Gel.

Modifier Typical Concentration Recommended Use
Triethylamine (TEA) 0.5 - 2% (v/v) General-purpose base for neutralizing silica; highly effective for most amines.[1]
Ammonia (in Methanol) 1 - 10% (v/v) Effective for very polar amines that may still show tailing with TEA.[10]

| Pyridine | 0.1 - 1% (v/v) | Less common due to odor and high boiling point, but can be used as a competing base.[1] |

Visualizations

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Crude Crude Sample TLC TLC Method Development Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Eluent (+ 1% TEA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 4-methoxy-N,N-dimethylpyrimidin-2-amine.

Troubleshooting_Tree Start Is the peak tailing severely on TLC/Column? Yes YES Start->Yes No NO Start->No Step1 Add 1-2% Triethylamine (TEA) to the mobile phase. Yes->Step1 Success Proceed with purification. No->Success Result1 Did this resolve the tailing? Step1->Result1 Yes2 YES Result1->Yes2 No2 NO Result1->No2 Yes2->Success Step2 Consider alternative stationary phase: - Neutral Alumina - Amine-functionalized Silica No2->Step2

Sources

Technical Support Center: Preventing O-Demethylation in Methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that methoxypyrimidines are ubiquitous scaffolds in medicinal chemistry. However, a notorious and often frustrating side reaction during their functionalization is unintended O-demethylation , which cleaves the methoxy ether to yield a pyrimidinone (hydroxypyrimidine).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to help you suppress this side reaction and maintain the integrity of your synthetic routes.

Mechanistic Insights: The "Why" Behind Demethylation

To prevent demethylation, we must first understand the causality of the cleavage. The pyrimidine ring is highly electron-deficient. This electronic environment makes the attached methoxy group unusually susceptible to cleavage through two primary pathways:

  • Acid-Catalyzed Cleavage: Under acidic conditions (e.g., HBr, HI, BBr₃), the pyrimidine nitrogen or the ether oxygen becomes protonated. This dramatically increases the electrophilicity of the methyl carbon. Nucleophilic counterions (like Br⁻ or I⁻) then attack the methyl group via an Sₙ2 mechanism, expelling the stable pyrimidinone tautomer[1].

  • Nucleophile/Base-Catalyzed Cleavage: During Nucleophilic Aromatic Substitution (SₙAr) reactions, strong nucleophiles (such as primary or secondary amines, or thiolates) can attack the sterically accessible methyl group directly. Because the electron-deficient pyrimidine ring acts as an excellent leaving group, this Sₙ2 attack is thermodynamically favorable at elevated temperatures[2].

Mechanism Start Methoxypyrimidine Acidic Acidic Conditions (e.g., HBr, HI, BBr3) Start->Acidic Nucleophilic Nucleophilic Conditions (e.g., Amines, Thiols, Heat) Start->Nucleophilic Protonation Protonation of Pyrimidine N/O Acidic->Protonation SN2_Nuc Direct SN2 Attack on Methyl Group Nucleophilic->SN2_Nuc SN2_Acid SN2 Attack by Halide on Methyl Group Protonation->SN2_Acid Product Demethylated Product (Pyrimidinone) SN2_Acid->Product SN2_Nuc->Product

Fig 1. Mechanistic pathways of methoxypyrimidine O-demethylation.

Troubleshooting Guide & FAQs

Q1: Why am I losing the methoxy group during an SₙAr reaction with a primary/secondary amine? A1: While amines primarily attack the electrophilic carbons on the pyrimidine ring to achieve the desired SₙAr, they can also act as nucleophiles targeting the methyl group of the methoxy ether. This side reaction is thermodynamically driven. If your reaction is heated excessively (>80°C), the thermodynamic demethylation product will outcompete the kinetic SₙAr product[2]. Solution: Lower the temperature and use a non-nucleophilic base (like DIPEA) to scavenge protons.

Q2: How can I prevent O-demethylation when using acidic conditions for a deprotection step elsewhere in the molecule? A2: Acid-catalyzed demethylation requires both a proton source and a nucleophile[3]. Reagents like HBr, HI, and BBr₃ are highly effective at demethylation because their counterions (Br⁻, I⁻) are excellent Sₙ2 nucleophiles[1]. Solution: Substitute these with acids that have non-nucleophilic counterions, such as Trifluoroacetic acid (TFA) or methanesulfonic acid in aprotic solvents, and strictly monitor the temperature[4].

Q3: What alternative synthetic strategies avoid this side reaction entirely? A3: If the methoxy group is repeatedly lost during multi-step syntheses, the most robust approach is to alter your synthetic sequence. Perform your core transformations (e.g., SₙAr, cross-couplings) on a chloropyrimidine scaffold and install the methoxy group in the final step using sodium methoxide[3][4]. Alternatively, use a benzyl ether protecting group, which is stable to nucleophiles and can be removed cleanly via hydrogenolysis (Pd/C, H₂)[4].

Q4: Can microwave irradiation help? A4: Yes. Because demethylation is often a thermodynamic sink resulting from prolonged heating, using microwave irradiation allows you to reach the activation energy for the desired SₙAr or cross-coupling rapidly, completing the reaction in minutes rather than hours, thereby minimizing the formation of the demethylated byproduct[5].

Data Presentation: Demethylation Risk Matrix

Reaction ConditionReagents UsedRisk of DemethylationMechanistic CausalityMitigation Strategy
Acidic Deprotection HBr, HI, BBr₃High Protonation of pyrimidine N/O increases electrophilicity; halide (Br⁻, I⁻) attacks the methyl group via Sₙ2.Substitute with TFA or HCl in non-nucleophilic solvents. Avoid nucleophilic counterions.
Nucleophilic Substitution (SₙAr) Primary/Secondary AminesModerate to High Amines act as nucleophiles targeting the sterically accessible methyl group, expelling the pyrimidinolate leaving group.Lower reaction temperature (<60°C); utilize non-nucleophilic bases (e.g., DIPEA).
Cross-Coupling Pd catalysts, strong basesLow Generally stable, but prolonged heating (>100°C) can drive thermodynamic cleavage.Monitor strictly via LC-MS; limit reaction time; use microwave irradiation for rapid kinetics.
Late-Stage Methoxylation NaOMe, MeOHNone Installs the methoxy group as the final step, bypassing downstream exposure to harsh conditions.Preferred alternative route for complex multi-step syntheses.

Validated Experimental Protocols

Protocol A: Controlled SₙAr to Prevent Demethylation

This protocol utilizes kinetic control and non-nucleophilic bases to favor ring substitution over ether cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve the methoxypyrimidine electrophile (1.0 eq) in an anhydrous, aprotic solvent such as THF or DMF (0.2 M concentration).

  • Amine Addition: Add the target nucleophilic amine (1.05 - 1.1 eq). Avoid large excesses of the amine, as unreacted amine can drive late-stage demethylation.

  • Base Addition: Add a non-nucleophilic base, strictly N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the generated acid without participating in nucleophilic attack.

  • Controlled Heating: Stir the reaction at room temperature. If no conversion is observed via LC-MS after 2 hours, incrementally heat to a maximum of 60°C. Do not exceed 60°C to prevent thermodynamic cleavage.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF/amines, dry over Na₂SO₄, and concentrate.

Protocol B: The "Late-Stage Methoxylation" Workaround

When demethylation cannot be suppressed, the most scientifically sound approach is to redesign the route to install the methoxy group last[3][4].

Step-by-Step Methodology:

  • Core functionalization: Start with a 4,6-dichloropyrimidine (or equivalent) core. Perform your required SₙAr or cross-coupling reactions to yield the functionalized chloropyrimidine intermediate.

  • Preparation for Methoxylation: Dissolve the purified chloropyrimidine intermediate (1.0 eq) in anhydrous methanol (0.1 M).

  • Reagent Addition: Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in methanol (1.5 - 2.0 eq) at 0°C.

  • Reaction Execution: Allow the reaction to warm to room temperature, then heat to 50°C. Monitor via TLC or LC-MS until the chloride is fully displaced.

  • Isolation: Neutralize the mixture carefully with a mild acid (e.g., acetic acid) to pH 7, concentrate under vacuum, and partition between water and Dichloromethane (DCM) to isolate the final methoxypyrimidine.

Workflow Step1 Start: Chloropyrimidine Core Step2 SNAr with Target Amine (Control Regioselectivity) Step1->Step2 Step3 Intermediate: Amino-chloropyrimidine Step2->Step3 Step4 Late-Stage Methoxylation (NaOMe, MeOH, 50°C) Step3->Step4 Step5 Final Product: Methoxypyrimidine Step4->Step5

Fig 2. Alternative synthetic workflow to prevent premature demethylation.

References

  • Demethylations of Methoxypyridazines with Amines Source: Gifu Pharmaceutical University / Clockss Archive URL:[Link]

  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies Source: ACS Omega URL:[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity Source: MDPI (Molecules) URL:[Link]

Sources

Validation & Comparative

Comprehensive SAR Analysis and Comparison Guide: 4-Methoxy-N,N-dimethylpyrimidin-2-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Anti-angiogenic Efficacy, and Kinase Inhibition (VEGFR-2)

Executive Summary & Scaffold Rationale

In the landscape of targeted oncology and anti-angiogenic therapy, the pyrimidine scaffold is a privileged pharmacophore. Because the pyrimidine ring structurally mimics the adenine moiety of ATP, it is highly effective at anchoring into the highly conserved ATP-binding pocket (hinge region) of receptor tyrosine kinases (RTKs)[1].

This guide provides an objective, data-driven comparison of 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS: 1197-11-1) analogs [2]. We analyze how specific substitutions on this core scaffold impact binding affinity, thermodynamics, and target specificity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), comparing these novel analogs against standard reference inhibitors.

Mechanistic Context: VEGFR-2 Inhibition

To understand the SAR of these analogs, we must first map the causality of the target. VEGFR-2 is the primary mediator of VEGF-induced endothelial proliferation. Blocking the intracellular kinase domain of VEGFR-2 prevents the autophosphorylation required to activate downstream signaling cascades (PLC- γ , MAPK/ERK), thereby starving the tumor of its blood supply.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Target) VEGF->VEGFR2 Extracellular Binding PLCg PLC-gamma Pathway VEGFR2->PLCg Phosphorylation MAPK MAPK/ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitor Pyrimidine Analog (ATP Competitor) Inhibitor->VEGFR2 Blocks Intracellular ATP Pocket Angio Tumor Angiogenesis & Proliferation PLCg->Angio Activation MAPK->Angio Activation

Diagram 1: VEGFR-2 signaling cascade and the inhibitory intervention point of pyrimidine analogs.

Structure-Activity Relationship (SAR) Analysis

The base scaffold, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, provides a foundational hydrogen-bond acceptor network via its nitrogen and oxygen atoms. However, its baseline binding energy to VEGFR-2 is suboptimal (-5.911 kcal/mol).

By replacing the chlorine atom at the 4-position with bulky, polarizable aromatic systems, researchers can exploit the deep hydrophobic pocket adjacent to the hinge region. Below is a comparative analysis of four synthesized analogs against the base core [1].

Comparative Performance Data
Compound / AnalogSubstitution at Position 4/6Binding Energy (kcal/mol)RMSD (Å)Key Residue Interactions
Base Core Chloro-5.9110.691ASP 1046 (H-bond)
Analog 1 4-(1,2,3-selenadiazol-4-yl)phenoxy-8.116 0.926 ASP 1046, VAL 899 ( π -H)
Analog 2 4-(1,2,3-thiadiazol-4-yl)phenoxy-7.8411.377ASP 1046, LYS 868 ( π -H)
Analog 3 (benzo[d]thiazol-2-yl)thio-7.7392.668VAL 848 ( π -H)
Analog 4 Phenylthio-7.2111.745ASP 1046
Expert Insights & Causality
  • The Chalcogen Effect (Analog 1 vs. Analog 2): Analog 1 (Selenadiazole) outperforms Analog 2 (Thiadiazole) by ~0.27 kcal/mol. Why? Selenium is larger and more polarizable than sulfur. This increased polarizability enhances van der Waals interactions and potential chalcogen bonding within the hydrophobic sub-pocket of VEGFR-2, leading to a tighter fit (reflected in the excellent RMSD of 0.926 Å).

  • The Role of the N,N-dimethylamine Group: The N,N-dimethyl group at position 2 acts as an electron-donating group, enriching the electron density of the pyrimidine ring. This strengthens the hydrogen-bond acceptor capability of the adjacent pyrimidine nitrogen (N1), which is critical for interacting with the backbone amide of the hinge region (typically CYS 919 in VEGFR-2).

SAR_Logic Core 4-Methoxy-N,N-dimethyl pyrimidin-2-amine Core Sub4 Pos 4: Halogen Replacement Core->Sub4 Drive Affinity Sub2 Pos 2: N,N-dimethyl Group Core->Sub2 Drive Specificity Selena Selenadiazole Phenoxy Maximized vdW Contacts (-8.116 kcal/mol) Sub4->Selena Se substitution Thia Thiadiazole Phenoxy Moderate Hydrophobic Fit (-7.841 kcal/mol) Sub4->Thia S substitution Hinge Maintains Hinge Region H-Bonding (CYS 919) Sub2->Hinge Electron Donation

Diagram 2: SAR logic tree demonstrating the thermodynamic impact of scaffold modifications.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline both the in silico predictive modeling and the in vitro wet-lab validation required to assess these analogs.

Protocol A: In Silico Molecular Docking (MOE Workflow)

This protocol validates the binding energies reported in the SAR table.

  • Ligand Preparation: Import the 2D structures of the 4-methoxy-N,N-dimethylpyrimidin-2-amine analogs into Molecular Operating Environment (MOE). Apply the Protonate 3D function to assign appropriate ionization states at pH 7.4. Minimize energy using the MMFF94x force field until an RMS gradient of 0.01 kcal/mol/Å is reached.

  • Protein Preparation: Download the VEGFR-2 crystal structure (e.g., PDB ID: 4ASD or similar complexed with a reference inhibitor) [3]. Remove water molecules beyond 4.5 Å of the active site. Add missing hydrogens and calculate partial charges.

  • Active Site Definition: Define the binding pocket using the co-crystallized reference ligand. Ensure residues ASP 1046, VAL 899, and CYS 919 are within the defined grid.

  • Docking & Scoring: Run the docking simulation using the Triangle Matcher placement method. Score the poses using the London dG scoring function, followed by refinement using the GBVI/WSA dG method. Extract the top-ranked pose for RMSD and binding energy ( ΔG ) analysis.

Protocol B: In Vitro VEGFR-2 TR-FRET Kinase Assay

To validate the in silico findings, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be executed.

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human VEGFR-2 kinase domain to a working concentration of 0.5 nM.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrimidine analogs in 100% DMSO. Transfer 100 nL of each compound to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 μ L of the VEGFR-2 enzyme solution to the plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Initiate the reaction by adding 5 μ L of a substrate mix containing 2 μ M ULight-TK peptide and 10 μ M ATP. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 μ L of detection buffer containing 20 mM EDTA and 2 nM Europium-anti-phospho-Tyrosine antibody. Incubate for 1 hour.

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Ligand & Protein Preparation (MOE) Dock 2. Molecular Docking (VEGFR-2 Active Site) Prep->Dock Score 3. Binding Energy & RMSD Calculation Dock->Score InVitro 4. In Vitro TR-FRET Kinase Assay Score->InVitro Data 5. IC50 & SAR Correlation InVitro->Data

Diagram 3: Integrated computational and wet-lab workflow for validating pyrimidine analogs.

Conclusion & Alternative Scaffold Comparison

When compared to traditional indolinone-based VEGFR-2 inhibitors (e.g., Sunitinib), the 4-methoxy-N,N-dimethylpyrimidin-2-amine scaffold offers a highly modifiable alternative with potentially superior solubility profiles due to the polar N,N-dimethylamine group.

The SAR data clearly indicates that substituting the 4-position with a selenadiazole phenoxy group yields the most thermodynamically stable complex (-8.116 kcal/mol) [1]. This is driven by optimized π -H interactions and superior spatial occupation of the hydrophobic pocket compared to thiadiazole or phenylthio alternatives. For drug development professionals, utilizing this specific pyrimidine core as a starting fragment provides a robust, synthetically accessible pathway for developing next-generation anti-angiogenic therapies.

References

  • Jafar, N. N., & Hussein, A. A. (2021). Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. Journal of Contemporary Medical Sciences, 7(6), 353-357. URL:[Link]

  • Protein Data Bank (PDB). (2012). Crystal structure of VEGFR2 complexed with a reference inhibitor (PDB ID: 4ASD). URL: [Link]

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks are evaluated not for their absolute biological efficacy, but for their Ligand Efficiency (LE) and structural vectorality. 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a highly specialized pyrimidine derivative utilized extensively as a pharmacophore fragment in the development of potent kinase inhibitors, particularly targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway,[1].

The Causality of Chemical Design: Unlike primary 2-aminopyrimidines that typically serve as hydrogen bond donors to the kinase hinge region (e.g., binding to Met109 in p38α), the exocyclic amine in 4-methoxy-N,N-dimethylpyrimidin-2-amine is fully substituted (N,N-dimethylated). This deliberate modification eliminates the N-H donor capacity. When this fragment is incorporated into larger scaffolds—such as aza-phthalazine derivatives—it prevents the pyrimidine moiety from competing for the primary hinge-binding site. Instead, it directs the fragment toward the solvent-exposed channel or the hydrophobic specificity pocket. Simultaneously, the methoxy group provides steric bulk to lock the dihedral angle, and the N,N-dimethyl group enhances aqueous solubility[1].

Mechanistic Context: Targeting the p38 MAPK Pathway

The p38 MAPK signaling cascade is a critical regulator of pro-inflammatory cytokines, including TNF-α and IL-1β. Uncontrolled cytokine production is a hallmark of inflammatory diseases such as rheumatoid arthritis and psoriasis[1]. By utilizing 4-methoxy-N,N-dimethylpyrimidin-2-amine as a synthetic intermediate, researchers can construct elaborated inhibitors that block ATP binding at the p38 kinase domain, thereby halting downstream inflammatory responses[1].

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptors (TNFR, IL-1R) Stimulus->Receptor MAP3K MAP3K (ASK1, TAK1) Receptor->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target Enzyme) MAP2K->p38 Phosphorylation Effectors Downstream Effectors (MK2, ATF2) p38->Effectors Phosphorylation Inhibitor Aza-phthalazine Leads (Pyrimidine-functionalized) Inhibitor->p38 ATP-competitive Inhibition Response Inflammatory Response (Cytokine Production) Effectors->Response

Fig 1. p38 MAPK signaling pathway and intervention point of pyrimidine-functionalized inhibitors.

Comparative Biological Efficacy

To objectively evaluate the performance of 4-methoxy-N,N-dimethylpyrimidin-2-amine, we must compare it across its evolutionary stages: from a bare fragment to a functionalized intermediate (e.g., 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine), and finally to a fully elaborated aza-phthalazine lead compound[1].

Data summarized below represents standardized benchmarking metrics in kinase drug discovery:

Compound StageChemical EntityMW ( g/mol )Primary TargetIC₅₀ (p38α)Ligand Efficiency (LE)
Fragment Hit 4-Methoxy-N,N-dimethylpyrimidin-2-amine153.18p38 MAPK~250 µM*0.38
Synthetic Intermediate 5-Bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine232.08N/A>1 mMN/A
Elaborated Lead Aza-phthalazine Derivative (US20060199817A1)~450.00p38 MAPK12 nM0.32
Reference Standard SB203580 (Classic p38 Inhibitor)377.43p38 MAPK34 nM0.35

*Note: Fragment IC₅₀ values are representative of typical FBDD starting points prior to structural elaboration. The high LE (>0.3) of the fragment justifies its selection for lead optimization despite low absolute affinity.

Self-Validating Experimental Protocols

The transition from a low-affinity fragment to a high-affinity lead requires orthogonal, self-validating screening methodologies. Below are the step-by-step protocols utilized to evaluate these compounds.

FBDD_Workflow FragLib Fragment Library Screening SPR SPR Binding Assay (KD Determination) FragLib->SPR Hit Fragment Hit: 4-methoxy-N,N-dimethyl... pyrimidin-2-amine SPR->Hit Affinity LeadOpt Lead Optimization (Suzuki Cross-Coupling) Hit->LeadOpt Bromination & Functionalization KinaseAssay TR-FRET Kinase Assay (IC50 Profiling) LeadOpt->KinaseAssay Efficacy

Fig 2. Fragment-based drug discovery workflow for evolving pyrimidine hits into clinical leads.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Affinity

Causality: SPR is selected over biochemical endpoint assays for fragment screening because fragments possess low affinity and extremely fast dissociation rates ( koff​ ) that standard biochemical assays fail to capture accurately.

  • Sensor Chip Preparation: Immobilize recombinant His-tagged p38α onto a Series S Sensor Chip NTA via Ni²⁺ capture, followed by EDC/NHS amine coupling to lock the orientation.

    • Validation Check: Target an immobilization level of 2500–3000 Response Units (RU) to guarantee sufficient signal-to-noise ratio for the low-molecular-weight fragment (153.18 Da).

  • Analyte Preparation: Prepare a 10-point concentration series of 4-methoxy-N,N-dimethylpyrimidin-2-amine (15.6 µM to 1000 µM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) containing exactly 2% DMSO.

    • Validation Check: Run a DMSO calibration curve (1.5% to 2.5%) before and after the analyte series to mathematically correct for bulk refractive index mismatches.

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the KD​ .

Protocol B: TR-FRET Kinase Assay for Elaborated Leads

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for the elaborated aza-phthalazine leads because its delayed emission reading eliminates auto-fluorescence interference from the complex test compounds, ensuring high data fidelity.

  • Reagent Assembly: In a 384-well low-volume plate, combine 1 nM recombinant p38α, 50 nM biotinylated ATF2 substrate, and ATP at its apparent Km​ (to ensure competitive inhibitors are accurately assessed) in kinase buffer.

  • Compound Incubation: Dispense the elaborated lead and the reference standard (SB203580) using an acoustic liquid handler in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 60 minutes at room temperature.

    • Validation Check: Include 16 wells of positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity). Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6.

  • Detection: Stop the reaction by adding EDTA, followed by Eu-cryptate labeled anti-phospho-ATF2 antibody and Streptavidin-XL665.

  • Readout: Measure emission at 620 nm (donor) and 665 nm (acceptor) using a microplate reader. Calculate the FRET ratio (665/620) and fit to a 4-parameter logistic curve to derive the IC₅₀.

Conclusion

While 4-methoxy-N,N-dimethylpyrimidin-2-amine does not possess potent biological efficacy in isolation, its true value lies in its high Ligand Efficiency and unique vectorality. By lacking an N-H hinge-binding donor, it forces alternative binding modes when incorporated into larger scaffolds. Through strategic functionalization—such as bromination at the 5-position followed by Suzuki cross-coupling[1]—this fragment is successfully evolved into highly potent, nanomolar kinase inhibitors that effectively modulate the p38 MAPK pathway.

References

  • Sigma-Aldrich Product Catalog | 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) |

  • Google Patents (US20060199817A1) | Phthalazine, aza- and diaza-phthalazine compounds and methods of use | 1

Sources

in vitro methods for validating the bioactivity of 4-methoxy-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Validation of 4-Methoxy-N,N-dimethylpyrimidin-2-amine: A Comparison Guide for Fragment-Based Kinase Discovery

Executive Summary & Scientific Context

The compound 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a low-molecular-weight (MW: 153.18 Da) pyrimidine derivative. In modern drug development, it serves as a privileged pharmacophore and building block in Fragment-Based Drug Discovery (FBDD)[1]. Its structural motif is highly effective at targeting the ATP-binding hinge region of various protein kinases (such as p38 MAP kinase, Tie-2, and MAP4K4), making it a critical starting point for developing therapeutics in oncology and inflammatory diseases[2][3].

Validating the bioactivity of a fragment like 1197-11-1 presents unique biophysical challenges. Because fragments are small, they typically exhibit weak binding affinities ( KD​ in the high μM to mM range) and rapid dissociation kinetics ( koff​ )[1]. Traditional High-Throughput Screening (HTS) methods often yield false negatives or are confounded by the high compound concentrations required for testing. Therefore, validating this fragment requires highly sensitive, orthogonal in vitro techniques that can confirm target engagement, quantify binding kinetics, and verify functional enzymatic inhibition[4].

Methodological Strategy: The Causality Behind Assay Selection

As an application scientist, selecting the right assay is about matching the biophysical limitations of the analyte to the detection limits of the instrument.

  • Differential Scanning Fluorimetry (DSF): We employ DSF as a primary screen because it directly measures the thermodynamic stabilization of the kinase upon fragment binding ( ΔTm​ )[5]. It is label-free regarding the ligand, highly scalable, and agnostic to the fragment's fast off-rate.

  • Surface Plasmon Resonance (SPR): SPR is critical for orthogonal validation because it resolves the kon​ and koff​ rates[6]. For a 153 Da fragment, the fast off-rate and low mass require high-density surface immobilization and strict DMSO calibration to eliminate bulk refractive index artifacts (false positives).

  • Time-Resolved FRET (TR-FRET): We choose TR-FRET over standard prompt fluorescence for functional validation. Fragments must be screened at high concentrations (e.g., 100μM−1mM ), which frequently causes autofluorescence interference. The long emission half-life of lanthanide fluorophores (e.g., Europium) allows for a time-delayed measurement, completely bypassing short-lived background fluorescence[7].

FBDD_Workflow A Fragment Library (CAS 1197-11-1) B Primary Screen (DSF / Thermal Shift) A->B High Throughput C Orthogonal Validation (SPR Kinetics) B->C Hit Triage D Functional Assay (TR-FRET Kinase) C->D Validated Binders E Lead Optimization (Structure-Guided) D->E Active Fragments

Caption: Fragment-based drug discovery workflow for validating pyrimidine-2-amine scaffolds.

Quantitative Comparison of Validation Methods

To objectively compare the performance of these three methodologies for validating 4-methoxy-N,N-dimethylpyrimidin-2-amine, the following table summarizes their operational metrics and data outputs.

MetricDSF (Thermal Shift)SPR (Biacore / ProteOn)TR-FRET Kinase Assay
Primary Readout Thermodynamic stabilization ( ΔTm​ )Real-time binding kinetics ( KD​ , kon​ , koff​ )Enzymatic inhibition ( IC50​ )
Sensitivity to Fragments High (Detects mM affinity)Very High (Requires high surface density)Moderate (Requires high compound conc.)
Throughput High (384-well / 1536-well)Medium (Array-based microfluidics)High (384-well / 1536-well)
False Positive Risk Low (Direct target engagement)High (DMSO / Refractive Index mismatch)Low (Time-resolved detection bypasses autofluorescence)
Labeling Requirements SYPRO Orange (Dye)Target immobilization requiredLanthanide-labeled antibodies & substrates
Data Output Melt curves, ΔTm​ valuesSensorgrams, Affinity constantsDose-response curves, IC50​ values

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in controls (e.g., reference flow cells, time-delayed reads, and DMSO calibrations) ensure that the data generated is structurally and functionally sound.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Purpose: Rapid confirmation of target engagement via thermal stabilization[5].

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., 2μM final concentration) and SYPRO Orange dye (5x final concentration) in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dispensing: Dispense 19μL of the master mix into a 384-well PCR plate.

  • Compound Addition: Add 1μL of 4-methoxy-N,N-dimethylpyrimidin-2-amine (titrated from 100μM to 2mM in DMSO). Self-Validation: Ensure the final DMSO concentration is strictly normalized across all wells (typically ≤5% ) to prevent solvent-induced destabilization.

  • Centrifugation: Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove micro-bubbles.

  • Thermal Melt: Run the thermal melt program on a Real-Time PCR instrument (ramp from 25°C to 95°C at 1°C/min). Monitor fluorescence in the ROX or custom SYPRO channel (Ex: 490 nm, Em: 575 nm).

  • Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. A positive shift ( ΔTm​>0.5∘C ) relative to the DMSO control indicates specific binding.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: Quantify KD​ , kon​ , and koff​ to assess the binding efficiency of the low-mass fragment[6].

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Self-Validation: Achieve a high density (e.g., 3000-5000 Response Units, RU) to compensate for the low molecular weight of the fragment (153.18 Da) and ensure a detectable Rmax​ .

  • Buffer Calibration: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Critical Step: Generate a 6-point DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the injected samples and the running buffer.

  • Analyte Preparation: Prepare a concentration series of 1197-11-1 (e.g., 3.125μM to 500μM ) in the exact running buffer.

  • Injection: Inject the compound series over the active and reference (blank) flow cells at a high flow rate (e.g., 50μL/min ) to minimize mass transport limitations. Contact time: 60s; Dissociation time: 120s.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection). Fit the data using a 1:1 steady-state affinity model to determine the KD​ .

Protocol 3: TR-FRET Kinase Activity Assay

Purpose: Validate functional inhibition of the kinase while bypassing fragment autofluorescence[7][8].

  • Kinase Reaction: In a low-volume 384-well black plate, combine 5μL of target kinase and 1197-11-1 (10-point dose-response) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow the fragment to equilibrate.

  • Initiation: Initiate the reaction by adding 5μL of a substrate/ATP mix (e.g., biotinylated peptide substrate and ATP at its apparent Km​ ). Incubate for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding 10μL of TR-FRET detection buffer. Self-Validation: This buffer must contain EDTA (to chelate Mg2+ and instantly halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-ULight (Acceptor).

  • Incubation: Incubate for 60 minutes at room temperature to allow the FRET complex to form.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excitation occurs at 320 nm. Implement a 100μs delay to allow short-lived background fluorescence to decay, then measure dual emission at 615 nm (Europium) and 665 nm (FRET).

  • Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against log[inhibitor] to determine the IC50​ .

TR_FRET Kinase Kinase + ATP + Substrate Reaction Phosphorylation Event Kinase->Reaction Inhibitor Fragment (1197-11-1) Inhibitor->Reaction Inhibits Detection Eu-Antibody (Donor) + ULight-Substrate (Acceptor) Reaction->Detection Addition of Reagents Signal TR-FRET Signal (665 nm Emission) Detection->Signal Proximity Energy Transfer

Caption: TR-FRET kinase assay principle for functional validation of fragment inhibitors.

References

  • US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents -2

  • TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological - 7

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech - 8

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers - 5

  • Fragment-based Drug Discovery - Charles River Laboratories - 4

  • Fragment Based Drug Discovery - Drug Discovery Chemistry - 3

  • Fragment-based drug discovery: A graphical review - PMC - 1

  • Fragment Screening by Surface Plasmon Resonance - ACS Medicinal Chemistry Letters - 6

Sources

in vitro assays to assess the metabolic stability of 4-methoxy-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Assays to Assess the Metabolic Stability of 4-Methoxy-N,N-dimethylpyrimidin-2-amine: A Comparative Guide

Executive Summary & Mechanistic Profiling

The compound 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a highly versatile pyrimidine building block frequently utilized in the design of kinase inhibitors, histamine receptor agonists, and CNS-active therapeutics [1]. When advancing pharmacophores containing this moiety through the drug discovery pipeline, evaluating its metabolic stability is a critical gatekeeping step.

As an Application Scientist, it is essential to recognize that this compound possesses two highly reactive structural "hotspots" that dictate its Phase I clearance:

  • The N,N-dimethylamine group (C2 position): Tertiary amines are highly susceptible to oxidative N-dealkylation. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) catalyze the hydroxylation of the α -carbon, forming an unstable carbinolamine intermediate that spontaneously collapses to release formaldehyde, yielding the secondary amine (N-methyl derivative)[2].

  • The Methoxy group (C4 position): The O-methyl ether is a prime target for O-demethylation by CYP2D6 and CYP2C19. This reaction yields a hydroxylated pyrimidine, which rapidly tautomerizes into a more thermodynamically stable pyrimidinone [3].

Understanding these parallel pathways is crucial for selecting the appropriate in vitro assay system to accurately predict in vivo intrinsic clearance ( Clint​ ).

Metabolic_Pathways Parent 4-methoxy-N,N-dimethylpyrimidin-2-amine (Parent Compound) NDemeth N-Demethylation (CYP3A4, CYP2B6) Parent->NDemeth Phase I Oxidation ODemeth O-Demethylation (CYP2D6, CYP2C19) Parent->ODemeth Phase I Oxidation Met1 4-methoxy-N-methylpyrimidin-2-amine (Secondary Amine Metabolite) NDemeth->Met1 Met2 2-(dimethylamino)pyrimidin-4-ol (Tautomerizes to Pyrimidinone) ODemeth->Met2

Fig 1. Primary Phase I metabolic clearance pathways of 4-methoxy-N,N-dimethylpyrimidin-2-amine.

Comparative Analysis of In Vitro Assay Systems

To objectively evaluate the metabolic stability of 4-methoxy-N,N-dimethylpyrimidin-2-amine, researchers must choose an assay system that balances physiological relevance with throughput. Below is a comparative analysis of the industry-standard in vitro models.

Assay SystemPrimary Enzymes PresentProsConsBest Use Case for this Compound
Liver Microsomes (HLM/RLM) Phase I (CYPs, FMOs, UGTs*)High throughput, highly reproducible, cost-effective.Lacks soluble Phase II enzymes (e.g., SULTs, GSTs) and cofactors.Gold Standard. Ideal for capturing the rapid N- and O-demethylation pathways.
S9 Fraction Phase I & Phase IIContains both microsomal and cytosolic enzymes.Lower specific activity of CYPs compared to microsomes.Useful if downstream Phase II conjugation of the O-demethylated metabolite is suspected.
Primary Hepatocytes Complete cellular machineryMost physiologically relevant; requires no exogenous cofactors.High cost, shorter shelf-life, donor-to-donor variability.Late-stage validation to confirm clearance mechanisms and overall hepatic extraction.
Recombinant CYPs (rCYPs) Single isolated CYP isoformUnambiguous identification of specific metabolizing enzymes.Lacks competing pathways; artificial enzyme ratios.Phenotyping to determine if CYP3A4 vs. CYP2D6 is the primary driver of clearance.

*Note: UGTs are present in microsomes but require the exogenous addition of alamethicin (for pore formation) and UDPGA to function.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

Because the clearance of 4-methoxy-N,N-dimethylpyrimidin-2-amine is overwhelmingly driven by Phase I CYP-mediated demethylation, the Liver Microsomal Assay is the most appropriate and objective system for initial evaluation.

The following protocol is designed as a self-validating system . It incorporates strict causality behind reagent choices and utilizes built-in controls to prevent false positives (e.g., chemical degradation masquerading as enzymatic metabolism).

A. Reagents and Causality
  • 0.1 M Potassium Phosphate Buffer (pH 7.4): Mimics physiological pH and provides optimal buffering capacity for CYP450 enzymes, which denature rapidly in unbuffered environments.

  • 3.3 mM MgCl 2​ : Magnesium ions are obligate cofactors for NADPH-cytochrome P450 reductase, facilitating the critical electron transfer to the CYP heme center.

  • NADPH Regenerating System (or 1 mM NADPH): CYPs require continuous electron supply. Without NADPH, Phase I oxidation is completely arrested.

  • Cold Acetonitrile (ACN) containing Internal Standard (IS): Instantly denatures microsomal proteins to quench the reaction, while simultaneously precipitating them for clean LC-MS/MS injection. The IS normalizes matrix effects and ionization variance.

B. Step-by-Step Workflow

Step 1: Preparation of the Master Mix

  • Thaw Human Liver Microsomes (HLM) on ice to prevent thermal degradation of CYP enzymes.

  • Prepare a master mix in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ and HLM at a final protein concentration of 0.5 mg/mL .

    • Scientific Rationale: Keeping protein concentration at 0.5 mg/mL ensures pseudo-first-order kinetics and minimizes non-specific binding, which would artificially lower the free fraction of the drug ( fu​ ).

Step 2: Compound Spiking and Pre-Incubation

  • Spike 4-methoxy-N,N-dimethylpyrimidin-2-amine (from a 10 mM DMSO stock) into the master mix to achieve a final concentration of 1 μ M . Ensure final DMSO concentration is 0.1% (v/v) to prevent solvent-mediated CYP inhibition.

  • Pre-incubate the mixture at 37°C for 5 minutes.

    • Scientific Rationale: This step allows the system to reach thermal equilibrium and permits non-specific protein binding to stabilize before the reaction begins.

Step 3: Initiation and Time-Course Sampling

  • Initiation: Start the reaction by adding pre-warmed NADPH (final concentration 1 mM).

  • Sampling: At discrete time points ( t=0,15,30,45,60 minutes), transfer a 50 μ L aliquot of the reaction mixture into a quenching plate containing 150 μ L of cold ACN with an Internal Standard (e.g., Tolbutamide or Labetalol).

Step 4: Self-Validating Controls

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Validation: If the parent compound depletes here, clearance is due to chemical instability or non-CYP enzymes, not CYP metabolism.

  • Positive Controls: Run parallel incubations with Verapamil (High Clearance) and Warfarin (Low Clearance). Validation: Confirms the microsomes are enzymatically active and capable of differentiating clearance rates.

Step 5: LC-MS/MS Analysis and Data Processing

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for the parent mass.

  • Calculate the half-life ( t1/2​ ) using the slope ( k ) of the natural log of remaining compound versus time.

  • Calculate Intrinsic Clearance ( Clint​ ):

    Clint​=(t1/2​0.693​)×(Amount of protein (mg)Volume of incubation (mL)​)

Microsomal_Assay Step1 1. Master Mix Prep HLM + Compound + Buffer Step2 2. Pre-Incubation 37°C for 5 mins Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Sampling 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Cold ACN + Internal Std Step4->Step5 Step6 6. Analysis Centrifugation & LC-MS/MS Step5->Step6

Fig 2. Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Interpretation of Results

When assessing 4-methoxy-N,N-dimethylpyrimidin-2-amine, rapid depletion ( t1/2​<15 min) in the presence of NADPH typically indicates a high vulnerability to CYP3A4-mediated N-demethylation. If the objective is to optimize this scaffold for a longer in vivo half-life, medicinal chemists often employ strategies such as replacing the N,N-dimethyl group with sterically hindered amines (e.g., azetidines or morpholines) or substituting the methoxy group with a bioisosteric trifluoromethoxy (-OCF 3​ ) group to block CYP-mediated oxidation [1].

References

  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites in Human Liver Microsomes Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Strategies for Assessing Acceptable Intakes for Novel N-Nitrosamines Derived from Active Pharmaceutical Ingredients Source: Journal of Medicinal Chemistry URL: [Link]

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